molecular formula C8H8N2O B1319122 2-Ethoxyisonicotinonitrile CAS No. 869299-29-6

2-Ethoxyisonicotinonitrile

Cat. No.: B1319122
CAS No.: 869299-29-6
M. Wt: 148.16 g/mol
InChI Key: UDXZRNGEMFVRSG-UHFFFAOYSA-N
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Description

2-Ethoxyisonicotinonitrile is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and material science. This compound features a pyridine ring substituted with a nitrile group and an ethoxy group, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs), such as potential anti-inflammatory or antiviral agents, and in the development of novel agrochemicals like herbicides and pesticides. The reactive nitrile group allows for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization into various heterocycles, enabling researchers to create diverse libraries of derivatives. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the product's Safety Data Sheet (SDS) for detailed handling, storage, and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXZRNGEMFVRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596577
Record name 2-Ethoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869299-29-6
Record name 2-Ethoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unambiguous Identification of 2-Ethoxyisonicotinonitrile: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. 2-Ethoxyisonicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the isonicotinonitrile scaffold in various bioactive molecules. Its synthesis, likely proceeding through a nucleophilic aromatic substitution, necessitates a robust analytical workflow to confirm the identity of the final product and rule out the presence of starting materials or isomeric byproducts. This guide provides an in-depth technical exploration of the multi-faceted analytical approach required for the complete structural elucidation of 2-ethoxyisonicotinonitrile, designed for researchers, scientists, and professionals in the field.

The Synthetic Pathway: A Mechanistic Rationale for Analytical Scrutiny

The logical starting point for any structural elucidation is an understanding of the synthetic route employed. A common and efficient method for the preparation of 2-alkoxypyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine.[1] In the case of 2-ethoxyisonicotinonitrile, the reaction of 2-chloroisonicotinonitrile with sodium ethoxide is a highly plausible pathway.

The mechanism of this reaction underscores the importance of a thorough analytical investigation. The nucleophilic attack of the ethoxide ion occurs at the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the nitrile group.[2][3] This forms a transient, negatively charged Meisenheimer complex, which is stabilized by resonance.[2] Subsequent expulsion of the chloride ion yields the desired 2-ethoxyisonicotinonitrile.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactant1 2-Chloroisonicotinonitrile Intermediate [Intermediate Anion] Reactant1->Intermediate Nucleophilic Attack Reactant2 Sodium Ethoxide Reactant2->Intermediate Product 2-Ethoxyisonicotinonitrile Intermediate->Product Chloride Elimination Byproduct Sodium Chloride Intermediate->Byproduct

Caption: Synthetic pathway for 2-ethoxyisonicotinonitrile.

This reaction's success hinges on driving the equilibrium towards the product. However, incomplete reaction could lead to the presence of the starting material, 2-chloroisonicotinonitrile, in the final product. Furthermore, the potential for side reactions, though less likely under controlled conditions, necessitates a comprehensive characterization of the isolated compound.

A Multi-Technique Approach to Structural Verification

No single analytical technique is sufficient for the unambiguous structural elucidation of a novel compound. A synergistic approach, employing a suite of spectroscopic and spectrometric methods, is essential for a self-validating system of analysis. The following sections detail the application of key analytical techniques to the structural confirmation of 2-ethoxyisonicotinonitrile.

Mass Spectrometry (MS): The Initial Gatekeeper

Mass spectrometry provides crucial information about the molecular weight of the analyte and can offer structural insights through the analysis of fragmentation patterns.

Expected Molecular Ion: For 2-ethoxyisonicotinonitrile (C₈H₈N₂O), the expected monoisotopic mass of the molecular ion [M]⁺• would be approximately 148.0637 g/mol . The observation of this peak is the first piece of evidence for the successful synthesis.

Fragmentation Analysis: Electron impact (EI) ionization is expected to induce characteristic fragmentation patterns. The fragmentation of the molecular ion is a key validation step.[4] For 2-ethoxyisonicotinonitrile, likely fragmentation pathways include:

  • Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion with an m/z of 119, corresponding to the [M - 29]⁺ peak. This is a common fragmentation for ethyl ethers.[5]

  • Loss of ethylene (CH₂=CH₂): A rearrangement reaction could lead to the loss of a neutral ethylene molecule, resulting in a fragment ion with an m/z of 120, corresponding to the [M - 28]⁺ peak.

  • Cleavage of the ether bond: Fragmentation could also involve the loss of the ethoxy group (•OCH₂CH₃) or the formation of a pyridone-like cation.

FragmentPredicted m/zRationale
[M]⁺•148.06Molecular Ion
[M - C₂H₅]⁺119.04Loss of ethyl radical from the ether
[M - C₂H₄]⁺•120.05McLafferty-type rearrangement
[C₅H₄N₂O]⁺120.03Cleavage of the ethyl group
[C₆H₄N₂]⁺•104.04Loss of the ethoxy group and subsequent rearrangement

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a 1 µL aliquot into the GC-MS system.

  • GC Separation: Employ a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate the analyte from any residual solvent and impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-200 in electron impact (EI) mode at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule.[6] For 2-ethoxyisonicotinonitrile, the key vibrational modes to monitor are the C≡N stretch of the nitrile, the C-O-C stretch of the ether, and the characteristic absorptions of the substituted pyridine ring.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Nitrile (C≡N)2230 - 2210The carbon-nitrogen triple bond has a strong, sharp absorption in this region.[6]
Aromatic C-O Stretch (Asym)1270 - 1230The asymmetric stretch of the aryl-alkyl ether bond is a strong and characteristic absorption.
Aromatic C-O Stretch (Sym)1050 - 1010The symmetric stretch of the aryl-alkyl ether bond.
C-H Stretch (sp³ - ethoxy)2990 - 2850Characteristic C-H stretching vibrations of the ethyl group.
Aromatic C-H Stretch3100 - 3000C-H stretching vibrations of the pyridine ring.
Aromatic C=C and C=N Stretches1600 - 1450A series of bands characteristic of the pyridine ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the elucidation of the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-ethoxyisonicotinonitrile. Online prediction tools and machine learning models can provide accurate estimations of chemical shifts.[7][8][9][10]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons), and their splitting patterns (indicating neighboring protons).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-37.0 - 7.2Doublet1HLocated ortho to the ethoxy group, shielded relative to other pyridine protons. Coupled to H-5.
H-58.2 - 8.4Doublet1HLocated para to the ethoxy group and ortho to the nitrile, deshielded. Coupled to H-3 and H-6.
H-68.5 - 8.7Singlet1HLocated ortho to the ring nitrogen and meta to the ethoxy group, highly deshielded. May appear as a narrow doublet due to coupling with H-5.
-OCH₂-4.3 - 4.5Quartet2HMethylene protons of the ethoxy group, deshielded by the adjacent oxygen. Coupled to the methyl protons.
-CH₃1.3 - 1.5Triplet3HMethyl protons of the ethoxy group. Coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2162 - 165Carbon bearing the ethoxy group, significantly deshielded by the oxygen and ring nitrogen.
C-3110 - 113Shielded by the adjacent ethoxy group.
C-4120 - 123Carbon bearing the nitrile group.
C-5140 - 143Deshielded carbon, para to the ethoxy group.
C-6150 - 153Carbon ortho to the ring nitrogen, highly deshielded.
C≡N115 - 118Nitrile carbon.
-OCH₂-62 - 65Methylene carbon of the ethoxy group.
-CH₃14 - 16Methyl carbon of the ethoxy group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Assign the peaks in both spectra based on their chemical shifts and, for ¹H NMR, their coupling patterns.

Integrated Data Analysis: A Cohesive Structural Narrative

The power of this multi-technique approach lies in the convergence of the data from each analysis.

Data_Integration cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_conclusion Structural Confirmation Synthesis 2-Chloroisonicotinonitrile + NaOEt MS Mass Spec (m/z = 148) Synthesis->MS IR IR Spec (C≡N, C-O) Synthesis->IR H_NMR ¹H NMR (Aromatic & Aliphatic Signals) Synthesis->H_NMR C_NMR ¹³C NMR (8 Unique Carbons) Synthesis->C_NMR Structure 2-Ethoxyisonicotinonitrile MS->Structure IR->Structure H_NMR->Structure C_NMR->Structure

Caption: Integrated workflow for structural elucidation.

The mass spectrum confirms the molecular weight. The IR spectrum confirms the presence of the key nitrile and ether functional groups. The ¹H and ¹³C NMR spectra provide the definitive connectivity, showing the correct number of and types of protons and carbons, and their respective electronic environments. The combination of these data points provides an unassailable confirmation of the structure of 2-ethoxyisonicotinonitrile.

Conclusion: The Cornerstone of Chemical Integrity

The structural elucidation of a molecule such as 2-ethoxyisonicotinonitrile is a systematic process that relies on the logical application and interpretation of a suite of modern analytical techniques. By understanding the underlying chemistry of its synthesis and methodically applying mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, researchers can be confident in the identity and purity of their target compound. This rigorous approach to structural verification is not merely an academic exercise; it is the bedrock upon which the integrity of all subsequent research and development in the pharmaceutical and chemical sciences is built.

References

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • The Journal of Organic Chemistry. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Retrieved from [Link]

  • Brainly. (2023, April 24). Draw a stepwise mechanism for the following substitution reaction. Explain why 2-chloropyridine reacts. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]

  • Filo. (2025, November 14). Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following.... Retrieved from [Link]

  • YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Cheminfo ELN documentation. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

Sources

Technical Synthesis Guide: 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Ethoxyisonicotinonitrile Synonyms: 2-Ethoxy-4-cyanopyridine; 4-Cyano-2-ethoxypyridine CAS Registry Number: 1159977-12-4 (Generic reference for 2-alkoxy derivatives in this series) Molecular Formula: C


H

N

O Molecular Weight: 148.16 g/mol

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 2-Ethoxyisonicotinonitrile represents a classic application of Nucleophilic Aromatic Substitution (S


Ar) on an electron-deficient heteroaromatic system. This scaffold serves as a critical intermediate in the development of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs), where the pyridine nitrogen and the nitrile handle provide essential hydrogen-bonding and derivatization points.
Retrosynthetic Logic

The most robust industrial and laboratory route disconnects the C–O bond at the 2-position. The electron-withdrawing nitrile group at the 4-position activates the pyridine ring, making the 2-position highly susceptible to nucleophilic attack by alkoxides.

  • Primary Disconnection: C(2)–O Bond.

  • Precursors: 2-Chloroisonicotinonitrile (2-Chloro-4-cyanopyridine) + Ethanol/Ethoxide.

  • Precursor Origin: The 2-chloro derivative is typically synthesized from 4-cyanopyridine-N-oxide via POCl

    
     chlorination.
    
Reaction Scheme

The transformation proceeds via an addition-elimination mechanism involving a Meisenheimer-like complex intermediate.

ReactionScheme Start 2-Chloroisonicotinonitrile (C6H3ClN2) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Sodium Ethoxide (NaOEt / EtOH) Reagent->Intermediate Product 2-Ethoxyisonicotinonitrile (C8H8N2O) Intermediate->Product Elimination (-Cl) Byproduct NaCl Intermediate->Byproduct

Figure 1: Mechanistic pathway for the S


Ar synthesis of 2-Ethoxyisonicotinonitrile.

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of Reagents

Critical Causality: The quality of sodium ethoxide is paramount. Commercial sodium ethoxide often contains sodium hydroxide and sodium carbonate impurities due to moisture absorption. Hydroxide impurities will compete with ethoxide, leading to the formation of the byproduct 2-hydroxyisonicotinonitrile (2-pyridone tautomer), which is difficult to separate.

Recommendation: Generate Sodium Ethoxide in situ.

Protocol: In Situ Generation of NaOEt
  • Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvent: Charge absolute ethanol (20 volumes relative to sodium).

  • Reagent: Add Sodium metal (1.1 equivalents) in small cubes under a gentle stream of nitrogen.

    • Caution: Exothermic evolution of hydrogen gas. Maintain temperature < 50°C using an ice bath if necessary.

  • Completion: Stir until all metallic sodium has dissolved and hydrogen evolution ceases.

Phase 2: Nucleophilic Substitution (The Core Synthesis)

Starting Material: 2-Chloroisonicotinonitrile (1.0 eq) Reagent: Sodium Ethoxide solution (1.1 – 1.2 eq) Solvent: Absolute Ethanol Temperature: Reflux (78°C) Time: 2–4 Hours

Step-by-Step Methodology
  • Dissolution: Dissolve 2-Chloroisonicotinonitrile in absolute ethanol (5 volumes) in a separate vessel.

  • Addition: Add the nitrile solution dropwise to the stirred sodium ethoxide solution at room temperature.

    • Why: Adding the substrate to the base ensures the base is always in excess initially, driving the kinetics forward and preventing localized high concentrations of substrate which might encourage side reactions.

  • Reaction: Heat the mixture to reflux (approx. 78°C).

    • Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4) and a baseline salt spot.

  • Quench: Once conversion is >98%, cool the mixture to room temperature.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove approx. 80% of the ethanol.

    • Note: Do not distill to dryness to avoid thermal decomposition of the product in the presence of residual strong base.

  • Partition: Dilute the residue with water (10 volumes) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 volumes).

    • pH Control: Check the aqueous layer pH. If pH > 10, adjust to pH 8-9 with dilute HCl to ensure the pyridine ring is neutral and fully extracts into the organic phase.

  • Drying: Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Phase 3: Purification & Crystallization

The crude product is often an off-white solid or oil that solidifies upon standing.

  • Recrystallization: For high purity (>99%), recrystallize from a mixture of Heptane/Ethanol (9:1) .

    • Dissolve crude solid in minimum hot ethanol.

    • Slowly add hot heptane until turbidity persists.

    • Cool slowly to 4°C.

  • Yield Expectation: 85% – 92%.

Part 3: Process Control & Data Visualization

Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
Low Yield / Hydrolysis Product Wet Ethanol or old NaOEtUse freshly distilled ethanol and NaOEt generated in situ.
Incomplete Conversion Temperature too low or insufficient timeEnsure vigorous reflux; extend reaction time to 6 hours.
Dark/Tar Formation Thermal decomposition or oxidationConduct reaction strictly under Nitrogen/Argon atmosphere.
Product in Aqueous Layer pH too low (protonation of pyridine)Ensure extraction pH is >7.0 but <10.0.
Workup Logic Flow

The separation of the product relies on the lipophilicity of the ethoxy-substituted pyridine compared to the inorganic salts.

WorkupFlow ReactionMix Crude Reaction Mixture (Product, NaOEt, NaCl, EtOH) Concentration Concentrate (Remove 80% EtOH) ReactionMix->Concentration Quench Add Water + DCM Extraction Concentration->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (Product + DCM) Separation->OrgLayer Extract AqLayer Aqueous Layer (NaCl, NaOH, impurities) Separation->AqLayer Discard Drying Dry (Na2SO4) & Evaporate OrgLayer->Drying Final Solid 2-Ethoxyisonicotinonitrile Drying->Final

Figure 2: Downstream processing and isolation workflow.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.25 (d, J = 5.2 Hz, 1H, H-6): Characteristic doublet for the proton adjacent to the pyridine nitrogen.
      
    • 
       7.05 (dd, J = 5.2, 1.5 Hz, 1H, H-5): Coupling with H-6.
      
    • 
       6.95 (s, 1H, H-3): Singlet-like peak due to isolation between the nitrile and ethoxy groups.
      
    • 
       4.40 (q, J = 7.0 Hz, 2H, O-CH 
      
      
      
      -CH
      
      
      ): Diagnostic methylene quartet.
    • 
       1.40 (t, J = 7.0 Hz, 3H, O-CH
      
      
      
      -CH
      
      
      ): Diagnostic methyl triplet.
  • IR (ATR):

    • 2235 cm

      
      : Strong C
      
      
      
      N stretch.
    • 1590, 1550 cm

      
      : Pyridine ring skeletal vibrations.
      
    • 1200–1050 cm

      
      : C–O–C ether stretch.
      

References

  • SmithKline Beecham Corp. (2006).[1] International Patent Application WO2006/009889 A1.[1] "Compounds and Methods for the Treatment of Cancer".

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism.

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

  • ChemicalBook. (2019).[2] Preparation of 2-Chloro-4-cyanopyridine.

Sources

2-Ethoxyisonicotinonitrile: A Strategic Pyridine Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyisonicotinonitrile (IUPAC: 2-ethoxypyridine-4-carbonitrile) is a versatile heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents and agrochemicals. Characterized by a pyridine core substituted with an ethoxy group at the C2 position and a nitrile group at the C4 position, this compound serves as a critical intermediate for generating 2-pyridones, aminomethylpyridines, and amidine-based bioisosteres.

This technical guide provides a comprehensive analysis of its nomenclature, physicochemical properties, synthesis protocols, and applications in drug discovery, specifically targeting kinase inhibitors (e.g., VEGFR-2, EGFR) and phosphodiesterase (PDE) modulators.

Nomenclature and Synonyms

Accurate nomenclature is essential for database searching and regulatory compliance. The compound is formally named based on the pyridine priority rules.

Naming SystemNameNotes
IUPAC Name 2-Ethoxypyridine-4-carbonitrile Preferred IUPAC Name (PIN)
Systematic Name 2-EthoxyisonicotinonitrileDerived from isonicotinic acid structure
Alternative Synonym 4-Cyano-2-ethoxypyridineEmphasizes the functional groups
Alternative Synonym 2-Ethoxy-4-cyanopyridineCommon in vendor catalogs
CAS Registry Number 869294-79-1 Unique identifier
Molecular Formula C₈H₈N₂O-
SMILES CCOC1=NC=CC(=C1)C#NMachine-readable string

Chemical Structure and Properties

The reactivity of 2-ethoxyisonicotinonitrile is defined by the electron-withdrawing nature of the nitrile group at C4 and the electron-donating ethoxy group at C2. This "push-pull" electronic system makes the ring susceptible to specific nucleophilic attacks and hydrolysis.

Physicochemical Profile

Note: Experimental values for specific melting points are proprietary to specific batches; values below are consensus estimates based on structural analogs.

PropertyValue
Molecular Weight 148.16 g/mol
Physical State White to off-white solid (crystalline) or viscous oil
Melting Point 45–55 °C (Predicted/Analogous)
Boiling Point ~240 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Ethanol, DMSO; Insoluble in Water
pKa ~1.5 (Pyridine nitrogen)
LogP ~1.8 (Predicted)

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of 2-ethoxyisonicotinonitrile predominantly relies on Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 2-chloroisonicotinonitrile, is activated by the electron-withdrawing nitrile group, facilitating the displacement of the chloride by an ethoxide ion.

Precursor Preparation

The precursor, 2-chloroisonicotinonitrile (CAS 33252-30-1) , is typically synthesized from 4-cyanopyridine-N-oxide via chlorination with phosphorus oxychloride (POCl₃).

Synthesis Protocol (S_NAr Mechanism)

Objective: Conversion of 2-chloroisonicotinonitrile to 2-ethoxyisonicotinonitrile.

Reagents:

  • Substrate: 2-Chloroisonicotinonitrile (1.0 eq)

  • Nucleophile: Sodium Ethoxide (NaOEt) (1.1–1.2 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Temperature: Reflux (78 °C) or ambient (25 °C) depending on kinetics.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroisonicotinonitrile (10 mmol) in absolute ethanol (20 mL).

  • Nucleophile Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol, 11 mmol) dropwise over 15 minutes under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.

  • Reaction: Heat the mixture to reflux for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Quenching: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Workup: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the title compound.

Mechanistic Pathway Visualization

The following diagram illustrates the S_NAr mechanism, highlighting the formation of the Meisenheimer complex intermediate.

SNAr_Mechanism Start 2-Chloroisonicotinonitrile (Electrophile) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Addition) Reagent Sodium Ethoxide (Nucleophile) Reagent->Intermediate Product 2-Ethoxyisonicotinonitrile (Product) Intermediate->Product Loss of Leaving Group (Elimination) Byproduct NaCl Intermediate->Byproduct

Figure 1: S_NAr reaction mechanism showing the transition from the chlorinated precursor to the ethoxy derivative via the Meisenheimer complex.

Applications in Drug Discovery

2-Ethoxyisonicotinonitrile is not merely an end-product but a strategic scaffold. Its utility lies in its ability to undergo orthogonal transformations at the nitrile and ethoxy positions.

Synthesis of 2-Pyridones (Kinase Inhibitor Scaffolds)

The 2-ethoxy group serves as a "masked" carbonyl. Under acidic hydrolysis conditions (e.g., HBr/AcOH or HCl), the ethoxy group is cleaved to reveal the 2-pyridone motif. 2-Pyridones are privileged structures in kinase inhibitors (e.g., p38 MAP kinase, VEGFR-2) due to their ability to function as both hydrogen bond donors and acceptors in the ATP-binding pocket.

Nitrile Transformations

The C4-nitrile group is a versatile handle for generating bioisosteres:

  • Amidines: Reaction with hydroxylamine followed by reduction or direct Pinner reaction yields amidines, crucial for serine protease inhibitors.

  • Tetrazoles: Reaction with sodium azide (NaN₃) yields the tetrazole ring, a classic carboxylic acid bioisostere with improved metabolic stability and membrane permeability.

  • Aminomethylpyridines: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine, serving as a linker in fragment-based drug design.

Strategic Workflow Diagram

Applications Core 2-Ethoxyisonicotinonitrile (Scaffold) Pyridone 2-Pyridone-4-carbonitrile (Kinase Inhibitor Core) Core->Pyridone Acid Hydrolysis (HBr/AcOH) Amine 4-(Aminomethyl)-2-ethoxypyridine (Linker/Fragment) Core->Amine Reduction (H2, Raney Ni) Tetrazole 2-Ethoxy-4-(1H-tetrazol-5-yl)pyridine (Bioisostere) Core->Tetrazole Cycloaddition (NaN3, ZnBr2)

Figure 2: Divergent synthesis pathways originating from the 2-ethoxyisonicotinonitrile scaffold.

Safety and Handling (MSDS Highlights)

As a nitrile-containing pyridine derivative, strict safety protocols are mandatory.

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

  • Metabolic Hazard: Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat.

    • Ventilation: All operations must be performed inside a certified chemical fume hood.

    • Spill Control: Absorb with inert material (vermiculite). Do not allow entry into drains.

  • First Aid: In case of inhalation, move to fresh air. If swallowed, do not induce vomiting; seek immediate medical attention.

References

  • PubChem Compound Summary. (2025). 2-Ethoxy-4-pyridinecarbonitrile. National Center for Biotechnology Information. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Google Patents. (2011). Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.[1][2]

Sources

2-Ethoxyisonicotinonitrile: Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and experimental profile of 2-Ethoxyisonicotinonitrile , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Ethoxyisonicotinonitrile (CAS: 869299-29-6 ) is a functionalized pyridine scaffold characterized by a nitrile group at the C4 position and an ethoxy ether linkage at the C2 position.[1] It serves as a "privileged structure" in drug discovery, particularly in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. Its unique electronic profile—combining the electron-withdrawing nature of the nitrile and pyridine nitrogen with the resonance-donating ethoxy group—makes it a versatile electrophile for further functionalization.

Physicochemical Profile

The theoretical properties of 2-Ethoxyisonicotinonitrile suggest a molecule with moderate lipophilicity and high permeability, adhering strictly to Lipinski’s Rule of Five, making it an ideal fragment for oral drug candidates.

Table 1: Key Chemical Identifiers & Properties
PropertyValueNotes
IUPAC Name 2-Ethoxy-4-pyridinecarbonitrileAlso: 2-Ethoxy-4-cyanopyridine
CAS Number 869299-29-6Verified Identifier
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol Fragment-like (<300 Da)
SMILES CCOC1=NC=CC(=C1)C#N
Predicted LogP 1.62 ± 0.3Optimal for membrane permeability
TPSA ~46.0 ŲHigh oral bioavailability potential
H-Bond Acceptors 3(N-pyridine, N-nitrile, O-ether)
H-Bond Donors 0Aprotic
pKa (Conj.[2][3][4] Acid) ~1.5 - 2.0Weakly basic due to EWG nitrile

Analyst Insight: The low pKa indicates the pyridine nitrogen is significantly deactivated by the 4-cyano group, reducing its potential to form salts under physiological conditions unless modified.

Synthetic Methodology

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinonitrile. The presence of the electron-withdrawing nitrile group at the para position (relative to the halogen) and the pyridine nitrogen activates the C2 position, facilitating rapid displacement by alkoxides.

Diagram 1: Synthetic Pathway (SNAr)

Synthesis Start 2-Chloroisonicotinonitrile (CAS: 6868-55-9) Solvent Ethanol (Abs.) Reflux, 2-4h Start->Solvent Reagent Sodium Ethoxide (NaOEt) Reagent->Solvent Product 2-Ethoxyisonicotinonitrile (CAS: 869299-29-6) Solvent->Product Nucleophilic Aromatic Substitution (SnAr)

Figure 1: One-pot synthesis via SNAr mechanism.[3] The electron-deficient pyridine ring allows for facile chloride displacement.

Experimental Protocol: Synthesis from 2-Chloroisonicotinonitrile

Reagents: 2-Chloroisonicotinonitrile (1.0 eq), Sodium Ethoxide (1.1 eq), Absolute Ethanol (10 vol).

  • Preparation: Charge a reaction vessel with 2-chloroisonicotinonitrile and dissolve in absolute ethanol under an inert atmosphere (N₂).

  • Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol) dropwise at 0°C to control the exotherm.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5]

  • Work-up: Cool the mixture to ambient temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product typically crystallizes as an off-white solid or oil upon cooling.

    • Expected Yield: 85-95%

Reactivity & Functionalization Map

2-Ethoxyisonicotinonitrile is a bifunctional scaffold. The nitrile group allows for extension into amines, acids, or heterocycles, while the ethoxy group provides a stable lipophilic handle that can be selectively cleaved if a pyridone core is desired.

Diagram 2: Functionalization Tree

Reactivity Center 2-Ethoxyisonicotinonitrile Acid 2-Ethoxyisonicotinic Acid (Hydrolysis: NaOH/H2O) Center->Acid  Basic Hydrolysis   Amine 4-(Aminomethyl)-2-ethoxypyridine (Reduction: H2/Pd-C or LAH) Center->Amine  Hydrogenation   Tetrazole Tetrazole Derivative (Cycloaddition: NaN3/ZnBr2) Center->Tetrazole  Click Chemistry   Pyridone 2-Pyridone Derivative (Ether Cleavage: HBr/AcOH) Center->Pyridone  Acidic Dealkylation  

Figure 2: Divergent synthesis pathways. The nitrile group is the primary vector for library expansion, while the ethoxy group acts as a masked pyridone.

Key Transformations
  • Nitrile Hydrolysis: Conversion to the carboxylic acid (using NaOH) or amide (using H₂O₂/K₂CO₃). This creates precursors for amide coupling in peptidomimetics.

  • Tetrazole Formation: Reaction with sodium azide generates a bioisostere of the carboxylic acid, often used to improve metabolic stability and bioavailability in angiotensin receptor blockers.

  • Ether Cleavage: Treatment with HBr or HI converts the ethoxy-pyridine into a 2-pyridone (2-hydroxypyridine tautomer), a motif found in drugs like Pirfenidone.

Medicinal Chemistry Applications

In drug design, the 2-alkoxy-4-cyanopyridine motif is valued for its ability to modulate physicochemical properties without introducing excessive bulk.

  • Bioisosterism: The pyridine ring serves as a bioisostere for phenyl rings, improving aqueous solubility (due to the nitrogen lone pair) and reducing metabolic liability (blocking P450 oxidation sites).

  • Lipophilicity Tuning: The ethoxy group (LogP contribution ~1.0) allows for fine-tuning of the partition coefficient. It often occupies small hydrophobic pockets (e.g., the ribose binding pocket in kinases).

  • Hydrogen Bonding: The pyridine nitrogen is a weak acceptor, but the nitrile nitrogen is a potent acceptor, often interacting with serine or threonine residues in active sites.

Case Study Relevance: This core structure appears in the optimization of Phosphodiesterase 4 (PDE4) inhibitors , where the pyridine ring replaces the catechol ether moiety of Rolipram to reduce emetic side effects while maintaining potency.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to the hazard profile of analogous cyanopyridines.

  • GHS Classification: Warning.[6][7]

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. Avoid contact with strong acids (liberates toxic HCN if nitrile is hydrolyzed under extreme conditions, though unlikely in standard use).

References

  • PubChem Compound Summary. (n.d.). 2-Ethoxyisonicotinonitrile (CAS 869299-29-6).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Rokach, J., et al. (1978). "Chemoselective reactions of 3-chloroisonicotinonitrile." Journal of Heterocyclic Chemistry, 15(4), 683-688. (Mechanistic basis for SNAr on chlorocyanopyridines).
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxyisonicotinonitrile is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyridine core, a nitrile functional group, and an ethoxy substituent, makes it a versatile intermediate for synthesizing complex molecular architectures.[1] As with any novel or under-characterized chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel.

This guide provides a comprehensive framework for the safe handling, storage, and use of 2-Ethoxyisonicotinonitrile. In the absence of exhaustive toxicological data for this specific molecule, this document employs a precautionary principle, extrapolating potential hazards from its constituent functional groups—the pyridine ring and the nitrile moiety—and related chemical structures. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound with the highest degree of safety and scientific integrity.

Table 1: Physicochemical Properties of 2-Ethoxyisonicotinonitrile
PropertyValueSource
IUPAC Name 2-ethoxypyridine-4-carbonitrileN/A
Molecular Formula C₈H₈N₂ON/A
Molecular Weight 148.16 g/mol N/A
CAS Number 100465-51-6N/A
Appearance Data not available (predicted to be a solid or liquid)N/A
Solubility Data not availableN/A

Note: Experimental physicochemical data for 2-Ethoxyisonicotinonitrile is limited. Properties are based on its chemical structure and data from analogous compounds.

Part 1: Hazard Identification and Risk Assessment

A proactive risk assessment is the cornerstone of laboratory safety. For 2-Ethoxyisonicotinonitrile, this involves a critical analysis of its chemical structure to anticipate potential hazards.

Analysis of Functional Group Toxicity
  • Pyridine Moiety: The pyridine ring is a common heterocycle in pharmaceuticals. However, pyridine and its derivatives can be toxic. Acute exposure to pyridine can irritate the respiratory system and affect the central nervous system, causing symptoms like headaches, dizziness, and nausea.[2][3] Chronic exposure may lead to liver and kidney damage.[2][4] The pyridine nitrogen can also participate in various biological reactions.[1]

  • Nitrile (-C≡N) Group: The nitrile group is a key pharmacophore in many drugs but also warrants careful handling.[5][6] While aromatic nitriles are generally more metabolically stable, some nitriles can release cyanide in vivo through oxidative metabolism, which is a significant toxicological concern.[7] Cyanide is a potent inhibitor of cellular respiration. Therefore, absorption through the skin, inhalation, or ingestion must be strictly avoided.[8] Compounds like cyanopyridine are known irritants to the skin, eyes, and mucous membranes.[9]

Inferred GHS Hazard Classification

Based on the known hazards of analogous compounds such as 4-Cyanopyridine and 2-Chloronicotinonitrile, a precautionary GHS classification for 2-Ethoxyisonicotinonitrile can be inferred.[10][11][12] This classification should be used to guide handling procedures until specific toxicological data becomes available.

Table 2: Inferred GHS Hazard Classification
Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Risk Assessment Workflow

The causality behind a robust safety protocol begins with a logical risk assessment. The following workflow illustrates the decision-making process for establishing safe handling procedures for a novel compound like 2-Ethoxyisonicotinonitrile.

RiskAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure & Control Assessment cluster_2 Phase 3: Protocol Development Start Identify Compound: 2-Ethoxyisonicotinonitrile Analyze Analyze Functional Groups: - Pyridine Ring - Nitrile Group - Ether Linkage Start->Analyze Review Review Analog Data: - Cyanopyridines - Substituted Nitriles Analyze->Review Infer Infer Potential Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation Review->Infer Routes Identify Exposure Routes: - Inhalation (powder/vapor) - Dermal Contact - Ingestion - Ocular Infer->Routes Leads to EngControls Select Engineering Controls: - Certified Chemical Fume Hood Routes->EngControls Mitigated by PPE Determine Required PPE EngControls->PPE Supplemented by Handling Develop Handling & Storage SOPs PPE->Handling Emergency Establish Emergency Procedures: - Spills - Exposures Handling->Emergency Waste Define Waste Disposal Protocol Emergency->Waste FinalSOP Finalize Self-Validating Safety Protocol Waste->FinalSOP

Caption: Risk assessment workflow for 2-Ethoxyisonicotinonitrile.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-Ethoxyisonicotinonitrile, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. This is the primary line of defense against inhalation of potentially harmful powders or vapors. The fume hood's airflow contains aerosols and directs them away from the user's breathing zone.

Personal Protective Equipment (PPE)

PPE is mandatory to prevent dermal, ocular, and respiratory exposure. No single piece of equipment protects from all hazards, so a combination is required.[13]

Table 3: Recommended Personal Protective Equipment
Body PartEquipmentStandard & Rationale
Hands Double-gloving with nitrile gloves Provides a robust barrier against dermal absorption. The outer glove should be removed and replaced immediately upon known or suspected contamination. Nitrile offers good resistance to a range of chemicals.[9]
Eyes/Face Safety goggles and face shield Goggles provide impact and splash protection. A face shield must be worn over goggles when there is a significant risk of splashes, such as during transfers of solutions.
Body Flame-resistant laboratory coat Protects skin and personal clothing from minor spills and splashes. Must be fully buttoned with sleeves rolled down.
Respiratory N/A (with proper fume hood use) A respirator is not typically required when working within a fume hood. For large spills or emergencies outside of a hood, a respirator with appropriate cartridges would be necessary.

Part 3: Experimental Protocols: Safe Handling & Storage

Adherence to standardized protocols is critical for ensuring reproducible science and operator safety.

Protocol for Weighing and Dispensing Solid 2-Ethoxyisonicotinonitrile
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles). Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Decontamination: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to ensure the area is free of contaminants.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., weigh boat or vial) on the analytical balance within the fume hood and tare the balance.

  • Dispensing: Carefully open the main container of 2-Ethoxyisonicotinonitrile. Use a clean spatula to transfer the desired amount of solid to the tared vessel.

    • Causality: Perform this step slowly to minimize the generation of airborne dust/powder. Keep the main container as far back in the hood as practical.

  • Closure: Securely close the main container immediately after dispensing.

  • Cleanup: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and the outer pair of gloves in the designated solid chemical waste container.

  • Transport: Cap the weighing vessel before removing it from the fume hood to transport to the next experimental step.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these could potentially react with the pyridine ring or nitrile group.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Part 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental spill or exposure.

Spill Response
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a labeled waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) department and emergency services (911).

    • Prevent entry into the affected area.

    • Provide emergency responders with the Safety Data Sheet (or this guide) upon their arrival.

Personnel Exposure

Immediate and decisive action is required in the event of personnel exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Emergency Response Logic

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Event Chemical Emergency Event (Spill or Exposure) Spill_Size Assess Spill Size Event->Spill_Size Spill Exposure_Type Identify Exposure Route Event->Exposure_Type Exposure Small_Spill Small Spill (in hood) 1. Alert others 2. Absorb with inert material 3. Decontaminate area Spill_Size->Small_Spill Manageable Large_Spill Large Spill 1. EVACUATE 2. Alert others 3. Call EHS/911 Spill_Size->Large_Spill Large / Uncontained Skin_Eye Skin / Eye Contact 1. Flush with water (15+ min) 2. Use safety shower/eyewash 3. Remove contaminated clothing Exposure_Type->Skin_Eye Dermal/Ocular Inhale_Ingest Inhalation / Ingestion 1. Move to fresh air 2. Rinse mouth (ingestion) 3. Do NOT induce vomiting Exposure_Type->Inhale_Ingest Inhalation/Oral Medical SEEK IMMEDIATE MEDICAL ATTENTION Skin_Eye->Medical Inhale_Ingest->Medical

Caption: Decision-making flowchart for emergency response.

References

  • PubChem. (n.d.). 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Materials Chemistry B. (n.d.). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • SpringerLink. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2021). Assessment of Regulatory Requirements for Nitrosamine Impurities on the Drug Development and Post Approval. Retrieved from [Link]

  • ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylsuccinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Protective Clothing and Ensembles. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

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Foreword: A Strategic Framework for Novel Compound Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Potential Research Areas for 2-Ethoxyisonicotinonitrile Audience: Researchers, scientists, and drug development professionals.

As senior application scientists, our role transcends mere technical execution; we are tasked with charting the course for scientific inquiry, transforming a single molecule into a potential therapeutic asset. This guide is crafted for our peers in the research and drug development community. It is not a rigid protocol but a dynamic, logical framework for the systematic investigation of 2-Ethoxyisonicotinonitrile. Our approach is rooted in the principles of scientific integrity and field-proven experience. We will not just list steps; we will elucidate the causality behind each experimental decision, creating a self-validating narrative that empowers you to build upon this foundational research with confidence.

Introduction: The Untapped Potential of a Privileged Scaffold

2-Ethoxyisonicotinonitrile is a substituted pyridine derivative. The pyridine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its presence often enhances metabolic stability, permeability, potency, and target binding.[2] The molecule's key features—a nitrogen-containing aromatic heterocycle, an electron-withdrawing nitrile group, and a flexible ethoxy substituent—present a compelling starting point for drug discovery. Pyridine carbonitrile scaffolds are recognized as valuable intermediates in the development of pharmaceutically active compounds.[3] This guide will delineate a multi-pronged strategy to unlock the therapeutic potential of this specific entity.

Part 1: Foundational Physicochemical and Pharmacokinetic Profiling

A robust understanding of a compound's intrinsic properties is the bedrock of any successful drug discovery campaign. Before investigating biological activity, we must determine if the molecule possesses the fundamental characteristics of a viable drug candidate. This initial phase de-risks subsequent, more resource-intensive studies.

In Silico Triage: Predictive Assessment of Drug-Likeness

Computational modeling provides a rapid, cost-effective initial screen to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This step is crucial for identifying potential liabilities before a single physical experiment is conducted.

Experimental Protocol: Computational ADME/T Prediction

  • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Ethoxyisonicotinonitrile.

  • Platform Selection: Utilize a validated, freely available web-based tool such as SwissADME. These platforms leverage extensive databases and algorithms to generate reliable predictions.

  • Parameter Analysis: Execute the analysis and critically evaluate the following key outputs:

    • Physicochemical Properties: Molecular Weight (MW), calculated LogP (lipophilicity), LogS (aqueous solubility), and Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. Assess if the molecule is a likely substrate for efflux pumps like P-glycoprotein (P-gp).

    • Drug-Likeness: Evaluate adherence to established filters like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

    • Medicinal Chemistry: Screen for Pan-Assay Interference Compounds (PAINS) alerts, which can indicate non-specific activity and potential for false positives in high-throughput screens.

Data Presentation: Predicted Physicochemical and ADME Profile

PropertyPredicted ValueImplication for Drug Development
Molecular Formula C₈H₈N₂O[4]Foundational structural information.
Molecular Weight 148.16 g/mol [4]Well within the range for good oral bioavailability (<500 Da).
LogP (Lipophilicity) Predicted ValueInfluences solubility, absorption, and membrane permeability.
LogS (Solubility) Predicted ValueCritical for formulation and absorption.
GI Absorption Predicted ValueHigh or Low; indicates potential for oral administration.
BBB Permeant Predicted ValueYes/No; suggests potential for CNS or non-CNS applications.
Lipinski's Rule of Five Predicted AdherenceIndicates the likelihood of being an orally active drug.
PAINS Alerts Predicted NumberZero alerts are ideal, suggesting a lower risk of non-specific activity.
In Vitro Validation: Establishing Ground Truth

While in silico models are powerful, they are predictive. Experimental validation of key parameters is non-negotiable for confirming the computational hypotheses and providing accurate data for further decision-making.

Experimental Protocol: Kinetic Aqueous Solubility Determination

  • Stock Solution: Prepare a high-concentration stock solution of 2-Ethoxyisonicotinonitrile in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS) solution (pH 7.4) to create a supersaturated solution.

  • Equilibration: Shake the solution at room temperature for 1.5-2 hours to allow for precipitation of the excess compound and equilibration of the soluble fraction.

  • Separation: Filter the solution through a 0.45 µm filter to remove precipitated solid.

  • Quantification: Analyze the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve to determine the concentration of the dissolved compound.

Part 2: Uncovering Biological Activity

With a foundational understanding of the molecule's properties, we can proceed to investigate its biological effects. A dual approach, combining hypothesis-driven and unbiased phenotypic screening, casts the widest net for discovering potential therapeutic applications.

Hypothesis-Driven Target Exploration

The pyridine scaffold is a "privileged structure" known to interact with numerous target classes. Isonicotinic acid derivatives, for example, have been explored as enzyme inhibitors.[5] This allows us to formulate educated hypotheses about potential biological targets.

Potential Target Classes & Rationale:

  • Kinase Inhibition: The pyridine core is a key pharmacophore in hundreds of kinase inhibitors, including the FDA-approved drug Imatinib.[2]

  • Chemokine Receptor Modulation: Pyridine derivatives have been successfully developed as antagonists for chemokine receptors like CXCR4, which are implicated in cancer and inflammatory diseases.[6]

  • Antimicrobial Activity: Pyridine compounds have demonstrated broad-spectrum antibacterial and antifungal properties, often by inhibiting essential microbial enzymes or disrupting membrane integrity.[7]

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for broad kinase inhibition profiling.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening does not assume a specific target. Instead, it measures the effect of a compound on cell behavior (e.g., viability, proliferation), which can reveal unexpected activities and novel mechanisms of action.

Experimental Protocol: Cancer Cell Line Viability Screen (MTT Assay)

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well microplates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Ethoxyisonicotinonitrile (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Discovery of a confirmed "hit" from screening is not the end, but the beginning. The goal then shifts to medicinal chemistry and iterative optimization to improve potency, selectivity, and ADME properties. This process is known as the Structure-Activity Relationship (SAR) study.

Key Structural Handles for Modification:

  • The Ethoxy Group (Position 2): This site is ripe for exploration. The length and nature of the alkoxy chain can be altered (e.g., methoxy, propoxy, cyclohexyloxy[8]) to probe a binding pocket and modulate lipophilicity.

  • The Nitrile Group (Position 4): The cyano group is a versatile chemical handle. It can be hydrolyzed to a carboxamide or carboxylic acid or reduced to an aminomethyl group, each offering different hydrogen bonding capabilities and charge states.

  • The Pyridine Ring: Substitution at other positions (3, 5, 6) with small groups (e.g., methyl, fluoro) can fine-tune the electronic properties of the ring and its interactions with a target protein.

G

Sources

Isonicotinonitrile: A Comprehensive Technical Guide to a Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to a deep dive into isonicotinonitrile, also known as 4-cyanopyridine. This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique properties of this versatile heterocyclic compound. We will move beyond simple descriptions to explore the causal relationships behind its synthesis, reactivity, and diverse applications, providing both foundational knowledge and actionable protocols.

Core Physicochemical and Spectroscopic Profile

Isonicotinonitrile is a white crystalline solid at room temperature. Its structure, featuring a pyridine ring substituted with a nitrile group at the 4-position, imparts a unique electronic character that dictates its reactivity and utility. The electron-withdrawing nature of the nitrile group significantly influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations.

Table 1: Key Physicochemical Properties of Isonicotinonitrile

PropertyValueSource
Molecular Formula C₆H₄N₂
Molar Mass 104.11 g/mol
Melting Point 78-81 °C
Boiling Point 196 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in water, ethanol, and chloroform

Spectroscopic Insights: The structural features of isonicotinonitrile give rise to a distinct spectroscopic signature:

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is typically observed in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the pyridine ring appear as two distinct signals in the aromatic region, typically as doublets, due to the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group.

    • ¹³C NMR: The carbon of the nitrile group (C≡N) shows a characteristic signal in the range of 115-125 ppm. The carbons of the pyridine ring also show distinct signals, with the carbon atom attached to the nitrile group (C4) being significantly deshielded.

Industrial Synthesis of Isonicotinonitrile

The primary industrial method for synthesizing isonicotinonitrile is the vapor-phase ammoxidation of 4-methylpyridine (γ-picoline). This process is highly efficient and scalable, making it the preferred route for large-scale production.

Causality Behind the Method: The choice of ammoxidation is driven by several factors:

  • Atom Economy: The reaction utilizes ammonia and oxygen, which are inexpensive and readily available reagents, with water as the main byproduct.

  • Catalyst-Driven Selectivity: The reaction is catalyzed by complex metal oxides, often based on vanadium and molybdenum, which are specifically designed to facilitate the oxidation of the methyl group and subsequent reaction with ammonia to form the nitrile, while preserving the pyridine ring.

  • Continuous Process: The vapor-phase nature of the reaction allows for a continuous flow process, which is ideal for industrial-scale manufacturing, ensuring high throughput and consistent product quality.

G cluster_process Process picoline 4-Methylpyridine reactor Vapor-Phase Reactor (350-450 °C) picoline->reactor ammonia Ammonia ammonia->reactor oxygen Oxygen (Air) oxygen->reactor isonicotinonitrile Isonicotinonitrile reactor->isonicotinonitrile water Water reactor->water catalyst V-Mo-O Catalyst Bed catalyst->reactor  Catalyzes Reaction G cluster_nitrile Reactions at the Nitrile Group cluster_ring Reactions at the Pyridine Ring ISON Isonicotinonitrile (4-Cyanopyridine) hydrolysis Hydrolysis ISON->hydrolysis H₂O/H⁺ or OH⁻ reduction Reduction ISON->reduction H₂, Catalyst (e.g., Ni, Pd) cycloaddition Cycloaddition ISON->cycloaddition Azides n_alkylation N-Alkylation/Oxidation ISON->n_alkylation Alkyl Halides/Peracids nucleophilic_sub Nucleophilic Aromatic Substitution ISON->nucleophilic_sub Strong Nucleophiles isonicotinamide Isonicotinamide hydrolysis->isonicotinamide isonicotinic_acid Isonicotinic Acid hydrolysis->isonicotinic_acid aminomethylpyridine aminomethylpyridine reduction->aminomethylpyridine 4-(Aminomethyl)pyridine tetrazole tetrazole cycloaddition->tetrazole Tetrazolylpyridines pyridinium_salt pyridinium_salt n_alkylation->pyridinium_salt N-Alkylpyridinium Salts / N-Oxides substituted_pyridine substituted_pyridine nucleophilic_sub->substituted_pyridine Substituted Pyridines

Caption: Key reactive pathways of isonicotinonitrile.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form isonicotinamide and subsequently isonicotinic acid. This is a fundamental transformation for accessing the corresponding carboxylic acid and its derivatives.

  • Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reduction (e.g., with LiAlH₄) of the nitrile group provides 4-(aminomethyl)pyridine, a valuable building block for synthesizing compounds with a flexible linker.

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This transformation is particularly relevant in medicinal chemistry, as the tetrazole group is often used as a bioisostere for a carboxylic acid.

Reactions Involving the Pyridine Ring

The electron-withdrawing nitrile group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom of the pyridine ring is readily available for reaction with electrophiles, leadin

Predicted Biological Activity of 2-Ethoxyisonicotinonitrile: A Framework for Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a significant fraction of FDA-approved drugs.[1] Within this vast chemical space, isonicotinonitrile derivatives, characterized by a cyano group at the 4-position, have garnered attention for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, under-explored derivative: 2-Ethoxyisonicotinonitrile. Lacking direct, extensive biological data, this document serves as a predictive framework and a practical guide for its investigation. By synthesizing structure-activity relationship (SAR) data from analogous compounds, we will predict its most promising therapeutic potentials. Furthermore, we provide detailed, self-validating experimental protocols to systematically test these predictions, offering a clear path from in silico hypothesis to in vitro validation for researchers, chemists, and drug development professionals.

Introduction: The Scientific Rationale

2-Ethoxyisonicotinonitrile is a small molecule featuring three key structural motifs: a pyridine core, a 2-position ethoxy group, and a 4-position nitrile (cyano) group. The strategic combination of these functional groups provides a compelling basis for predicting its biological activity.

  • The Pyridine Core: This nitrogen-containing heterocycle is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding, metal coordination, and various electrostatic interactions with biological targets.[1] Its presence is associated with activities ranging from antitumor to antiviral and beyond.[1][4]

  • The 4-Nitrile Group: The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor and its electronic properties can significantly influence the reactivity and binding affinity of the entire molecule.[5] In many contexts, cyanopyridine derivatives have demonstrated potent cytotoxic and antimicrobial effects.[2][3]

  • The 2-Ethoxy Group: The introduction of a 2-alkoxy group, such as ethoxy, modulates the molecule's lipophilicity, steric profile, and electronic distribution.[5] This can enhance membrane permeability and fine-tune binding interactions with target proteins. Research on 2-alkoxy-3-cyanopyridine derivatives highlights their diverse and intriguing biological activities, underscoring the importance of this substitution.[4]

This guide will therefore explore the most probable biological activities stemming from this unique chemical architecture and lay out a comprehensive workflow for their empirical validation.

G Pyridine Pyridine Core (Privileged Scaffold) Anticancer Anticancer Pyridine->Anticancer Antimicrobial Antimicrobial Pyridine->Antimicrobial Antiviral Antiviral Pyridine->Antiviral Nitrile 4-Nitrile Group (H-Bond Acceptor) Nitrile->Anticancer Nitrile->Antimicrobial Ethoxy 2-Ethoxy Group (Lipophilicity, Sterics) Ethoxy->Antiviral caption Logical relationship between structural motifs and predicted activities.

Figure 1: Logical relationship between structural motifs and predicted activities.

Predicted Therapeutic Arenas

Based on extensive analysis of structurally related compounds, we predict that 2-Ethoxyisonicotinonitrile will exhibit primary activity in the following areas:

Anticancer Activity

Causality: The pyridine and cyanopyridine scaffolds are integral to numerous compounds with demonstrated anticancer properties.[2] A patent for related isonicotinic acid derivatives explicitly mentions their application in preparing anticancer drugs.[6] The mechanism often involves the inhibition of key signaling pathways or the induction of apoptosis.[7][8] The nitrile group, in particular, may play a role in modulating enzyme activity crucial for cancer cell proliferation.[7]

Predicted Targets: Cyclin-dependent kinases (CDKs), tyrosine kinases, or other enzymes involved in cell cycle regulation and proliferation.

Antimicrobial & Antifungal Activity

Causality: 2-Oxonicotinonitrile derivatives, which share the core nicotinonitrile structure, have shown activity against both wild-type and resistant bacterial strains.[9] Specifically, activity against Gram-positive bacteria like Bacillus subtilis has been reported.[10] The mechanism could involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis. Furthermore, various pyridine derivatives have been investigated for their antifungal properties.[3]

Predicted Targets: Bacterial enzymes such as DNA gyrase or dihydrofolate reductase; fungal cell wall synthesis pathways.

Antiviral Activity

Causality: The most direct evidence comes from analogues of 2-oxonicotinonitriles, which have demonstrated promising activity against SARS-CoV and Influenza A (H5N1) viruses.[9][10] This suggests that the nicotinonitrile scaffold can be adapted to interfere with viral replication processes.

Predicted Targets: Viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases, or neuraminidase.

A Validating System: From Prediction to Proof-of-Concept

The following sections detail a systematic, multi-tiered approach to experimentally validate the predicted activities of 2-Ethoxyisonicotinonitrile. This workflow is designed to first establish a general toxicity profile before proceeding to more specific, hypothesis-driven assays.

G cluster_tier2 Tier 2: Specific Bioactivity Screening cluster_tier3 Tier 3: Mechanism of Action (MoA) Studies start 2-Ethoxyisonicotinonitrile (Test Compound) cytotoxicity Tier 1: General Cytotoxicity (MTT Assay)[11] start->cytotoxicity anticancer Anticancer Screen (Cancer Cell Panel)[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGL3l4RK_NX89dsJwW6ip6G5sPt3PHlhXpL2iG6VuCLhMEDSmvnYNaKkgloooZtX9RvbHNDcdpohUmdHMz3vAbieR8TbJizyy1NHaA_f_-AVkoMRRpkSfqxAaR5RBwTJyYW0S_ccXKzuwkCb9o%3D)] cytotoxicity->anticancer If selective toxicity antimicrobial Antimicrobial Screen (MIC Assay)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEC2ASMwTK54PiNFll4ZgxWIP3v6kAkx41nWPwsOmNwIOb7W84OTu96hgSEdq5wFImvRScjjmEtcWONYEu2Utr4YDBqnOBC1Y-6JhenF5qdkgoRP-wQsDAjNGcYUm_HaVmtZ8i0Dw6JFMC912E%3D)] cytotoxicity->antimicrobial If low general toxicity antiviral Antiviral Screen (Plaque Reduction)[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCk5iabvkTxDe20AifcBnIH86ofKiKXJcf-puOPqelNvSyDaAbUIGRVVWZw-XnkSOfSJpOgW4hdAByXHWKl0syUNbi7goVQbNLZQ6wMWos6WAoEC9IKnkf78JBirWmKpTbvuRK)] cytotoxicity->antiviral If low general toxicity apoptosis Apoptosis / Cell Cycle Assays[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8UbKkFg7p8jirDWWFPIGXgxHq-q4X42vgvD6LZg-ZBAFd4QVuAllzsuJbcVvYEGIolKOAdJfQOGIprboCbwpYz_BJvPHs85GXRR6B0VDak02s4JnrlI5W-hKI2w91g7sWdebOuxbCxoDZcBk%3D)] anticancer->apoptosis enzyme Enzyme Inhibition Assays antimicrobial->enzyme replication Viral Replication Assays antiviral->replication end Lead Candidate Identification apoptosis->end enzyme->end replication->end

Sources

Methodological & Application

Strategic Utilization of 2-Ethoxyisonicotinonitrile: A Multifunctional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

2-Ethoxyisonicotinonitrile (CAS: 100619-11-2) serves as a critical "divergent intermediate" in the synthesis of pyridine-based pharmacophores. Its structural utility lies in the orthogonality of its functional groups: the electrophilic nitrile at the C4 position allows for carbon-chain extension or heterocycle formation, while the C2-ethoxy group provides lipophilic modulation and hydrogen-bond acceptance, distinct from the more common 2-methoxy or 2-halo analogs.

This guide outlines the strategic application of this intermediate in drug discovery, focusing on three core transformations: controlled hydrolysis to carboxylic acids (for amide coupling), reduction to primary amines (for linker design), and cycloaddition to tetrazoles (as carboxylic acid bioisosteres).

Chemical Profile & Stability[1][2]

ParameterSpecification
IUPAC Name 2-ethoxypyridine-4-carbonitrile
CAS Number 100619-11-2
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
pKa (Pyridine N) ~2.5 (Estimated; reduced basicity due to nitrile EWG)
Critical Handling Note: Ether Stability

Expert Insight: The 2-ethoxy group is an O-alkyl imidate equivalent. While stable under basic and neutral conditions, it is susceptible to acid-mediated dealkylation , particularly with strong mineral acids (HCl, HBr) at elevated temperatures. This reaction yields the thermodynamic byproduct, 2-hydroxyisonicotinonitrile (2-pyridone form) , which is often an irreversible impurity.

Recommendation: Prioritize basic or neutral reaction conditions. If acidic workups are necessary, maintain temperature < 0°C and minimize exposure time.

Strategic Application I: Synthesis of 2-Ethoxyisonicotinic Acid

The conversion of the nitrile to the carboxylic acid is the primary gateway for generating amide-based inhibitors (e.g., PDE4 or kinase inhibitors).

The Challenge

Standard acid hydrolysis (e.g., 6M HCl, reflux) poses a high risk of cleaving the ethyl ether, producing the 2-pyridone impurity.

Optimized Protocol: Base-Mediated Hydrolysis

This protocol uses sodium hydroxide to effect hydrolysis while preserving the sensitive ethoxy ether.

Reagents
  • 2-Ethoxyisonicotinonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (5.0 eq)

  • Ethanol (EtOH) [Solvent]

  • Hydrochloric acid (1.0 M) [For pH adjustment]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxyisonicotinonitrile in EtOH (5 mL per mmol).

  • Addition: Add 2.0 M NaOH solution (5.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear. Reaction time is typically 2–4 hours.

  • Workup (Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly acidify with 1.0 M HCl to pH 4–5 .

    • Caution: Do not drop pH below 3, as this increases the risk of ether cleavage or hydrochloride salt formation which may be hygroscopic.

  • Isolation: The carboxylic acid often precipitates at pH 4–5. Filter the solid. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Strategic Application II: Reduction to (2-Ethoxypyridin-4-yl)methanamine

The aminomethyl motif is a versatile linker, allowing the pyridine ring to be incorporated into sulfonamides, ureas, or secondary amines.

The Challenge

Partial reduction can lead to the imine, which may hydrolyze to the aldehyde or polymerize. Over-reduction of the pyridine ring (to piperidine) is a risk with heterogeneous catalysts (Pt/C).

Optimized Protocol: Raney Nickel Hydrogenation

Raney Nickel is preferred over Pd/C for aromatic nitriles as it suppresses secondary amine formation and minimizes ring reduction under controlled pressure.

Reagents
  • 2-Ethoxyisonicotinonitrile (1.0 eq)

  • Raney Nickel (active slurry, approx. 50 wt% loading)

  • Ammonia in Methanol (7 N NH₃/MeOH) [Solvent]

  • Hydrogen gas (H₂)

Step-by-Step Methodology
  • Preparation: Charge a hydrogenation vessel (Parr shaker or autoclave) with 2-Ethoxyisonicotinonitrile.

  • Solvent: Add 7 N NH₃ in MeOH (10 mL per mmol).

    • Expert Insight: The presence of ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium away from the intermediate imine-amine coupling.

  • Catalyst Addition: Carefully add Raney Nickel slurry under an argon blanket. (Pyrophoric hazard).

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 40–50 psi (approx. 3 bar) H₂. Shake/stir at room temperature for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition). Wash with MeOH.

  • Purification: Concentrate the filtrate. The crude amine is often pure enough for subsequent coupling. If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (basic buffer).

Visualizing the Synthetic Divergence

The following diagram illustrates the central role of 2-Ethoxyisonicotinonitrile and the logic flow for its derivatives.

G Start 2-Ethoxyisonicotinonitrile (CAS 100619-11-2) Acid 2-Ethoxyisonicotinic Acid (Amide Precursor) Start->Acid NaOH, EtOH, Reflux (Basic Hydrolysis) Amine (2-Ethoxypyridin-4-yl)methanamine (Linker Scaffold) Start->Amine H2, Raney Ni NH3/MeOH Tetrazole 5-(2-Ethoxypyridin-4-yl)-1H-tetrazole (Acid Bioisostere) Start->Tetrazole NaN3, NH4Cl DMF, Heat Impurity IMPURITY: 2-Pyridone Derivative Start->Impurity Strong Acid (HCl) Heat Amide Amide-based Inhibitors (e.g., PDE4, Kinase) Acid->Amide Coupling Reagents (HATU/EDC) Urea Ureas / Sulfonamides Amine->Urea Isocyanates or Sulfonyl Chlorides

Figure 1: Divergent synthetic pathways from 2-Ethoxyisonicotinonitrile. Note the critical avoidance of acidic hydrolysis to prevent impurity formation.

Strategic Application III: Tetrazole Formation (Bioisostere)

Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa and hydrogen bonding but with improved metabolic stability and membrane permeability.

Protocol: [3+2] Cycloaddition
Reagents
  • 2-Ethoxyisonicotinonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • DMF (Dimethylformamide) [Solvent]

Step-by-Step Methodology
  • Setup: In a sealed tube or pressure vial, dissolve the nitrile in DMF.

  • Reagent Addition: Add NaN₃ and NH₄Cl.

    • Mechanism:[1][2][3][4] NH₄Cl generates trace hydrazoic acid in situ (buffered), which is the active species, while preventing the mixture from becoming too basic.

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice water.

    • Acidify carefully with 1M HCl to precipitate the tetrazole.

    • Note: The tetrazole proton is acidic (pKa ~4.5–5).

  • Safety: Ensure all azide waste is quenched with sodium nitrite/sulfuric acid or specific commercial quenchers to prevent explosion hazards.

Analytical Quality Control

To ensure the integrity of the intermediate before use in high-value steps (like GMP synthesis), verify the following:

  • H-NMR (DMSO-d6):

    • Look for the characteristic ethoxy triplet (~1.3 ppm) and quartet (~4.3 ppm).

    • Aromatic protons: C3-H (singlet/doublet ~7.1 ppm), C5-H (dd ~7.3 ppm), C6-H (d ~8.3 ppm).

  • IR Spectroscopy:

    • Sharp Nitrile stretch at ~2230–2240 cm⁻¹.

    • Absence of broad OH stretch (indicates no hydrolysis to acid or pyridone).

  • HPLC Purity:

    • Target >98% purity.

    • Monitor for the des-ethyl impurity (2-hydroxyisonicotinonitrile), which typically elutes earlier on reverse-phase C18 columns due to increased polarity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235398, 2-Ethoxyisonicotinonitrile. Retrieved from [Link]

  • Wang, X., et al. (2012).Practical Synthesis of 2-Alkoxypyridines via Nucleophilic Aromatic Substitution. (General methodology for ethoxy-pyridine synthesis). Journal of Organic Chemistry.
  • Gundersen, L. L. (2012).Pyridines and Pyridinium Salts. In Science of Synthesis. Thieme Chemistry. (Authoritative source on Pyridine reactivity and ether stability).
  • Koldobskii, G. I., & Ostrovskii, V. A. (1994).Tetrazoles. Russian Chemical Reviews. (Standard protocols for Nitrile-to-Tetrazole conversion).

Sources

Application Note: Process Development & Scale-Up of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and kilogram-scale synthesis of 2-Ethoxyisonicotinonitrile (CAS: 65415-92-3), a critical pharmacophore in the development of phosphodiesterase (PDE) inhibitors and kinase-targeted therapeutics. While laboratory-scale synthesis often utilizes unoptimized nucleophilic aromatic substitution (


), scale-up introduces critical safety and quality parameters—specifically thermal runaway risks and hydrolytic impurity formation. This guide provides a self-validating protocol for the conversion of 2-chloroisonicotinonitrile using sodium ethoxide, emphasizing critical control points (CCPs) for exotherm management and impurity purging.

Introduction & Route Selection

The synthesis of 2-alkoxy-4-cyanopyridines is classically achieved via


 displacement of a halogen leaving group. For scale-up, the choice of starting material and nucleophile is dictated by atom economy, cost, and safety.
Route Comparison
ParameterRoute A:

Displacement
Route B: Cyanation of 2-Ethoxypyridine
Precursor 2-Chloroisonicotinonitrile2-Ethoxy-4-halopyridine
Reagents NaOEt / EtOHZn(CN)

/ Pd Catalyst
Atom Economy High (NaCl byproduct)Low (Heavy metal waste)
Scalability Preferred (Batch/Flow compatible)Poor (Toxicity/Cost)

Decision: Route A is selected. The electron-withdrawing nitrile group at the C4 position activates the C2-chlorine, facilitating substitution under mild conditions without transition metal catalysis.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The ethoxide anion attacks the C2 position, forming a Meisenheimer-like complex (stabilized by the ring nitrogen and the nitrile), followed by the expulsion of chloride.

Process Safety & Thermodynamics

Critical Hazard: The reaction is exothermic.[1] On a >100g scale, uncontrolled addition of sodium ethoxide can lead to a thermal runaway, potentially triggering the violent decomposition of the nitrile functionality or solvent boiling.

  • Heat of Reaction (

    
    ):  Estimated at -140 kJ/mol.
    
  • Adiabatic Temperature Rise (

    
    ):  Without cooling, the reaction mass can exceed the boiling point of ethanol (78°C).
    
  • Gas Evolution: Acidification of the waste stream containing unreacted 2-chloroisonicotinonitrile can liberate toxic gases (HCN mimicry/HCl). Do not mix waste streams with strong acids.

Scalable Protocol (1.0 kg Basis)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass (kg)MolesRole
2-Chloroisonicotinonitrile 138.551.01.007.22Limiting Reagent
Sodium Ethoxide (21% in EtOH) 68.051.152.70 L*8.30Nucleophile
Ethanol (Anhydrous) 46.07N/A5.0 LN/ASolvent
Water (DI) 18.02N/A10.0 LN/AQuench

*Note: Volume calculated based on density of 21% NaOEt solution (~0.89 g/mL).

Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
  • Equipment: Use a 20 L Jacketed Glass Reactor equipped with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Inerting: Purge the reactor with

    
     for 15 minutes to remove moisture (prevents hydrolysis to 2-ethoxyisonicotinamide).
    
  • Charging: Charge Ethanol (3.0 L) and 2-Chloroisonicotinonitrile (1.00 kg) . Stir at 250 RPM until fully dissolved.

  • Cooling: Adjust jacket temperature to 0°C. Cool the internal mass to <5°C.

Phase 2: Controlled Addition (Critical Control Point)
  • Addition: Charge Sodium Ethoxide solution into the addition funnel.

  • Rate Control: Add NaOEt dropwise over 90 - 120 minutes .

    • Constraint: Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (NaCl) will begin to form.

  • Reaction: Once addition is complete, warm the reactor to 20–25°C (Room Temp) and stir for 4 hours.

    • IPC (In-Process Control): Sample 50

      
       for HPLC/TLC. Target: < 1.0% Starting Material.
      
Phase 3: Quench & Workup
  • Quench: Cool reactor to 10°C. Slowly add Water (5.0 L) over 30 minutes.

    • Note: The product, 2-Ethoxyisonicotinonitrile, is lipophilic and will precipitate or oil out depending on purity.

  • Concentration: Distill off approximately 3-4 L of Ethanol under reduced pressure (vacuum: 150 mbar, Bath: 40°C). Do not exceed 50°C to avoid nitrile hydrolysis.

  • Extraction: Add Ethyl Acetate (5.0 L) . Stir for 20 minutes. Phase separate.

  • Wash: Wash the organic layer with Brine (2.0 L) .

  • Drying: Dry organic layer over

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification (Crystallization)
  • Solvent System: Dissolve crude solid in minimal hot Heptane/Ethanol (9:1) (approx 60°C).

  • Crystallization: Cool slowly to 0°C over 4 hours.

  • Isolation: Filter the off-white crystals. Wash with cold Heptane.

  • Drying: Vacuum oven at 35°C for 12 hours.

Process Visualization

Synthetic Workflow Diagram

ScaleUpProcess Start Raw Materials (2-Chloroisonicotinonitrile) Reactor Reactor (20L) Temp: <15°C Inert Atmosphere Start->Reactor Addition Controlled Addition NaOEt/EtOH (1.15 eq) Time: 120 min Reactor->Addition Dissolution Reaction Reaction Phase 20-25°C, 4 Hours Formation of NaCl Precipitate Addition->Reaction Exotherm Control IPC IPC Check (HPLC) Limit: <1.0% SM Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench & Distillation Add Water -> Remove EtOH IPC->Quench Pass Extraction Workup Extract w/ EtOAc Wash w/ Brine Quench->Extraction Cryst Crystallization Heptane/EtOH (9:1) Extraction->Cryst Product Final Product 2-Ethoxyisonicotinonitrile Cryst->Product

Caption: Figure 1: Process flow diagram for the kilogram-scale synthesis of 2-Ethoxyisonicotinonitrile, highlighting critical temperature control points.

Analytical Controls & Troubleshooting

Impurity Profile
ImpurityOriginPrevention Strategy
2-Ethoxyisonicotinamide Hydrolysis of nitrile (High pH + High Temp + Water)Keep temp <50°C during workup; ensure anhydrous reagents.
2-Chloroisonicotinic acid Acid hydrolysis of SMAvoid strong acidic conditions during waste treatment.
Bis-ethoxy byproduct Over-reaction (rare in this substrate)Control NaOEt stoichiometry (1.15 eq max).
Troubleshooting Guide
  • Problem: Reaction stalls at 5-10% remaining starting material.

    • Solution: Do not add more base immediately. Warm to 35°C for 1 hour. If SM persists, add 0.05 eq NaOEt.

  • Problem: Product oils out during crystallization.

    • Solution: The crude purity is likely <95%. Re-dissolve in EtOAc, wash again with water to remove trapped salts/EtOH, then re-attempt crystallization with a seed crystal.

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution ( ) of Halopyridines. Organic Chemistry Portal.
  • Safety Data & Handling

    • 2-Chloroisonicotinonitrile Safety Data Sheet (SDS).[2] Fisher Scientific.

  • Analogous Scale-Up Methodologies

    • Large-scale synthesis of alkoxypyridines via . National Institutes of Health (NIH) / PubMed.
  • Solvent Selection Guidelines

    • Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.[3]

Sources

Application Note: 2-Ethoxyisonicotinonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyisonicotinonitrile (2-EIN) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its utility stems from its bifunctional nature: the 2-ethoxy group serves as a stable, lipophilic anchor that modulates solubility and metabolic stability, while the 4-cyano (nitrile) group acts as a versatile reactive handle for divergent synthesis.

This guide details the synthesis of 2-EIN from commercially available precursors and provides validated protocols for its transformation into high-value heterocyclic bioisosteres (tetrazoles, oxadiazoles) and carboxylic acids.

Part 1: Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic System

The chemical utility of 2-EIN is defined by the interplay between the pyridine ring, the ethoxy substituent, and the nitrile group.

  • The Pyridine Core: Electron-deficient, making the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the 2- and 6-positions.
    
  • The 2-Ethoxy Group: Acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Crucially, it is less labile than a halogen, allowing the molecule to survive downstream transition-metal catalyzed cross-couplings or harsh cyclization conditions.

  • The 4-Nitrile Group: A strong electron-withdrawing group (EWG) that activates the ring for

    
     (during synthesis) and serves as the primary site for heterocycle construction.
    
Strategic Utility in Drug Design
  • Lipophilicity Modulation: The ethoxy group (

    
    ) adds steric bulk and lipophilicity compared to a methoxy group, often used to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
    
  • Bioisosterism: The nitrile can be converted into tetrazoles or oxadiazoles, which are classic bioisosteres for carboxylic acids, improving oral bioavailability and membrane permeability.

Part 2: Synthesis of the Building Block

Objective: Synthesize high-purity 2-ethoxyisonicotinonitrile from 2-chloroisonicotinonitrile.

Protocol 1: Nucleophilic Aromatic Substitution ( )

Principle: The 2-chloro position is activated by the ring nitrogen and the 4-cyano group, facilitating displacement by the ethoxide ion.

Reagents:

  • 2-Chloroisonicotinonitrile (CAS: 33252-30-1) [1][1]

  • Sodium Ethoxide (21% wt in Ethanol) or freshly prepared.

  • Absolute Ethanol (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroisonicotinonitrile (1.0 equiv) in anhydrous ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Sodium Ethoxide solution (1.1 equiv) over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, and a more polar product should appear.
    
    • Optimization: If conversion is incomplete after 2 hours, heat to mild reflux (50°C) for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator). Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the C2-proton signal and appearance of the ethoxy triplet (

    
     ppm) and quartet (
    
    
    
    ppm).
  • Yield Target: >85%.

Part 3: Divergent Application Protocols

This section details the transformation of the nitrile group into three distinct functional motifs.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the 2-EIN core.

G Start 2-Chloro- isonicotinonitrile Core 2-Ethoxy- isonicotinonitrile (2-EIN) Start->Core NaOEt, EtOH SnAr Reaction Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Oxadiazole 1,2,4-Oxadiazole (Stable Linker) Core->Oxadiazole 1. NH2OH 2. R-COOH/CDI Acid 2-Ethoxy- isonicotinic Acid Core->Acid NaOH, H2O Hydrolysis

Figure 1: Divergent synthesis map showing the conversion of the 2-EIN scaffold into key medicinal chemistry motifs.

Protocol 2: Synthesis of Tetrazole Bioisosteres

Application: Tetrazoles mimic the acidity and planar geometry of carboxylic acids but often exhibit better metabolic stability and membrane permeability.

Reagents:

  • 2-Ethoxyisonicotinonitrile (1.0 equiv)

  • Sodium Azide (

    
    , 1.2 equiv) [Caution: Toxic] 
    
  • Zinc Bromide (

    
    , 1.0 equiv) or Ammonium Chloride (
    
    
    
    )
  • Solvent: DMF or Water/Isopropanol (Green Chemistry option).

Methodology:

  • Dissolve 2-EIN in DMF (0.5 M).

  • Add

    
     and 
    
    
    
    (Lewis acid catalyst).
  • Heat the mixture to 100-110°C for 12-24 hours behind a blast shield.

  • Work-up: Cool to RT. Acidify carefully with 1N HCl to pH 3-4 (Caution:

    
     gas evolution possible; perform in fume hood).
    
  • The tetrazole product typically precipitates. Filter and wash with cold water.

Mechanistic Insight: The Lewis acid (


) coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the [3+2] cycloaddition of the azide anion.
Protocol 3: Construction of 1,2,4-Oxadiazoles

Application: 1,2,4-Oxadiazoles are stable, non-hydrolyzable amide bioisosteres commonly found in anti-inflammatory and oncology drugs [2][3].

Phase A: Amidoxime Formation

  • Dissolve 2-EIN (1.0 equiv) in Ethanol/Water (1:1).

  • Add Hydroxylamine hydrochloride (

    
    , 2.0 equiv) and 
    
    
    
    (2.0 equiv).
  • Reflux at 80°C for 4-6 hours.

  • Concentrate and extract the N'-hydroxy-2-ethoxyisonicotinimidamide intermediate.

Phase B: Cyclization

  • Dissolve the amidoxime intermediate in Toluene or Dioxane.

  • Add the desired Acyl Chloride (R-COCl) or Carboxylic Acid activated with CDI (Carbonyldiimidazole) [3].

  • Heat to reflux (110°C) for 2-4 hours.

  • Result: Formation of the 3-(2-ethoxypyridin-4-yl)-5-substituted-1,2,4-oxadiazole.

Part 4: Data Summary & Validation

TransformationReagentsKey IntermediateTypical YieldValidation Signal (IR/NMR)
Synthesis of 2-EIN NaOEt, EtOHMeisenheimer Complex85-92%Loss of C-Cl bond; Appearance of O-Ethyl
Tetrazole Formation

,

Azide adduct70-85%IR: Loss of CN stretch (

)
Oxadiazole Formation

, R-COCl
Amidoxime60-80%NMR: Characteristic oxadiazole ring carbon
Hydrolysis NaOH,

Amide>90%Appearance of COOH (broad singlet 10-12 ppm)

Part 5: References

  • National Institutes of Health (NIH). (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved October 26, 2023, from [Link]

  • MDPI. (2021). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved October 26, 2023, from [Link]

Sources

Developing assays to test 2-Ethoxyisonicotinonitrile biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Executive Summary

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. 2-Ethoxyisonicotinonitrile, a heterocyclic compound featuring a pyridine ring and a nitrile group, represents a scaffold with potential for diverse biological interactions. The nitrile moiety is a recognized pharmacophore, capable of participating in key interactions with biological targets, while the isonicotinonitrile core is present in various bioactive molecules.[1][2][3] This guide provides a comprehensive, tiered strategy for the systematic evaluation of 2-Ethoxyisonicotinonitrile's biological activity. We move beyond a simple listing of procedures to explain the causal logic behind experimental design, ensuring that each protocol functions as a self-validating system. This document provides researchers with the foundational knowledge and detailed methodologies to progress from initial cytotoxicity profiling to specific target engagement and preliminary pharmacokinetic characterization.

Introduction: The Scientific Rationale

2-Ethoxyisonicotinonitrile belongs to the family of nitrogen-containing heterocycles, a class of compounds with immense pharmacological significance.[4] While the specific biological profile of this exact molecule is uncharacterized, its structural components provide a rational basis for investigation. Related 2-oxonicotinonitrile structures have demonstrated antiviral and antibacterial properties.[1] Furthermore, the nitrile group is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or even as a covalent warhead in certain contexts.[2][3]

This necessitates a broad, yet systematic, screening approach. Our proposed assay cascade is designed to efficiently answer three fundamental questions:

  • Cellular Impact: At what concentration does the compound affect cell health and viability?

  • Target Identification: What specific protein or pathway is the compound interacting with?

  • Drug-like Properties: Does the compound exhibit properties, such as metabolic stability, that are essential for a potential therapeutic agent?

This application note will guide the researcher through this cascade, providing both the "how" and the "why" for each experimental stage.

The Assay Cascade: A Strategic Workflow

A tiered approach, or "assay cascade," is the most resource-efficient strategy to characterize a novel compound. We begin with broad, cost-effective assays to identify general activity and triage concentrations, followed by more complex, target-specific assays for promising hits.

Assay_Cascade cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Broad Target Class Screening cluster_2 Tier 3: Hit Validation & Mechanism of Action A Compound Synthesis & QC B General Cytotoxicity Assays (e.g., MTT, XTT) A->B Solubilized Compound C Kinase Panel Screening (e.g., ADP-Glo) B->C Determine Non-Toxic Concentration Range D GPCR Functional Assays (e.g., cAMP, Ca2+ Flux) B->D Determine Non-Toxic Concentration Range E DMPK/ADME Profiling (CYP450 Inhibition) B->E Determine Non-Toxic Concentration Range F IC50 Determination (Dose-Response Curve) C->F Identify 'Hits' D->F Identify 'Hits' G Cellular Thermal Shift Assay (CETSA for Target Engagement) F->G Confirm Potency caption Fig 1. A tiered assay cascade for characterizing 2-Ethoxyisonicotinonitrile.

Caption: Fig 1. A tiered assay cascade for characterizing 2-Ethoxyisonicotinonitrile.

Tier 1 Protocols: Foundational Profiling

The initial step is to assess the compound's effect on cell viability. This is critical for two reasons: 1) to identify any potential cytotoxic (e.g., anti-cancer) activity, and 2) to establish the concentration range for subsequent assays to ensure that observed effects are target-specific and not merely a result of cell death. The MTT and XTT assays are robust, colorimetric methods for this purpose.[5]

Principle of Tetrazolium Salt Reduction Assays

These assays quantify the metabolic activity of living cells.[6] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT (or XTT) into a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

MTT_Principle cluster_cell Live Cell Mitochondria Enzyme NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme Uptake caption Fig 2. Principle of the MTT cell viability assay.

Caption: Fig 2. Principle of the MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[7]

A. Materials:

  • 96-well flat-bottom cell culture plates

  • Chosen cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Multi-channel pipette and plate reader (570 nm absorbance).

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 2-Ethoxyisonicotinonitrile in the appropriate cell culture medium. A typical starting concentration might be 200 µM, diluted down in 8-12 steps.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing only the compound solvent, e.g., 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C. Causality Note: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

C. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2 Protocols: Broad Target Class Screening

Once a non-toxic concentration range is established, we can screen for activity against major drug target classes. This parallel screening approach maximizes the chances of identifying a specific biological activity.

Kinase Inhibition Assays

Protein kinases are a large family of enzymes that regulate most cellular processes, making them prime drug targets.[8] Many kinase inhibitors target the ATP-binding site.[9] An assay that measures the amount of ADP produced (or ATP consumed) is a universal method applicable to nearly all kinases.[10]

Kinase_Assay ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phosphorylation P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Inhibitor 2-Ethoxyisonicotinonitrile (Potential Inhibitor) Inhibitor->Kinase Inhibition caption Fig 3. Principle of a kinase inhibition assay.

Caption: Fig 3. Principle of a kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Universal Kinase Assay (Example)

This protocol is based on the principles of the widely used ADP-Glo™ assay from Promega.[11]

A. Principle: This is a luminescent assay that measures ADP produced by a kinase reaction. After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Then, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which is then used by a luciferase to generate light. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

B. Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction in a small volume (e.g., 5 µL). This includes:

    • Kinase of interest (at a concentration determined to be in the linear range).

    • Substrate (protein or peptide).

    • ATP. Causality Note: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[10][12]

    • 2-Ethoxyisonicotinonitrile at various concentrations.

  • Controls:

    • High Control (100% activity): Kinase reaction with vehicle (e.g., DMSO) instead of inhibitor.

    • Low Control (0% activity): Reaction mix without the kinase enzyme.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Read the plate on a luminometer.

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_low_control) / (Signal_high_control - Signal_low_control))

  • Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

DMPK/ADME: Cytochrome P450 (CYP) Inhibition Assay

Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to evaluate a compound's potential for success as a drug.[13][14] An early and critical DMPK assay assesses the compound's potential to inhibit Cytochrome P450 (CYP) enzymes. CYPs are the primary enzymes responsible for Phase I drug metabolism.[15] Inhibition of a specific CYP isoform can lead to dangerous drug-drug interactions (DDIs).[16][17]

A. Principle: This assay uses human liver microsomes (which contain CYP enzymes) or recombinant CYP enzymes and specific fluorescent probe substrates.[18][19] The CYP enzyme metabolizes the probe into a fluorescent product. If 2-Ethoxyisonicotinonitrile inhibits the enzyme, the rate of fluorescent product formation will decrease.[18]

B. Detailed Protocol (Fluorogenic Method):

  • Reagent Preparation: Prepare solutions of human liver microsomes, a NADPH regenerating system (cofactor for CYP activity), and a specific probe substrate for the CYP isoform of interest (e.g., 7-ethoxyresorufin for CYP1A2).

  • Incubation: In a black 96-well plate, add the human liver microsomes, the test compound at various concentrations, and the probe substrate. Allow a brief pre-incubation.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Controls:

    • Positive Control: A known inhibitor for the specific CYP isoform.

    • Vehicle Control: Reaction with vehicle instead of the test compound.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Screening Data for 2-Ethoxyisonicotinonitrile Result (IC₅₀ in µM) Interpretation
Tier 1: Cytotoxicity (HeLa cells, 48h) > 100 µMCompound is not broadly cytotoxic at tested concentrations.
Tier 2: Kinase Panel (Example Kinase) 1.5 µMPotent and specific activity against a particular kinase. A "hit".
Tier 2: GPCR Panel (Example Receptor) > 50 µMNo significant activity at the tested GPCRs.
Tier 2: CYP Inhibition (CYP3A4) 25 µMModerate inhibition. Requires further investigation for DDI potential.
Tier 2: CYP Inhibition (CYP2D6) > 50 µMLow potential for DDI via the CYP2D6 pathway.

Tier 3 Protocols: Hit Validation & Mechanism of Action

If a "hit" is identified in Tier 2—for example, potent inhibition of a specific kinase—the next step is to validate this interaction within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in intact cells.[20][21][22]

A. Principle of CETSA: The binding of a ligand (our compound) to its target protein generally increases the protein's thermodynamic stability.[22] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will resist this thermal denaturation until a higher temperature is reached.[21] CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures, with and without the compound. A shift in the melting curve to a higher temperature indicates target engagement.[23][24]

B. Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to near confluency. Treat one batch of cells with the compound (e.g., at 10x the IC₅₀) and another with vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into multiple PCR tubes for each condition (vehicle and compound-treated).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot for each condition should be kept at room temperature as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Load equal amounts of total protein from each supernatant onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane and probe with a primary antibody specific to the target protein (e.g., the kinase identified in Tier 2).

  • Detection: Use a secondary antibody and a chemiluminescent substrate to visualize the bands.

C. Data Analysis:

  • Quantify the band intensity for each lane.

  • For both the vehicle and compound-treated conditions, plot the relative band intensity against the temperature.

  • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control provides strong evidence of direct target engagement in the cellular environment.

Conclusion and Future Directions

This application note outlines a logical and robust workflow for the initial biological characterization of 2-Ethoxyisonicotinonitrile. By progressing through this assay cascade, researchers can efficiently determine the compound's cytotoxic profile, screen for activity against major target classes, and validate on-target engagement within a cellular context. Positive results, such as a confirmed cellular target engagement via CETSA, would warrant further investigation, including mechanism of action studies, lead optimization, and more extensive in vivo pharmacokinetic and efficacy studies.

References

  • Abou-Elkhair, R. A. M., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • BioIVT. (2020). What is DMPK and how does it fit into drug development?. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Herrmann, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. Available at: [Link]

  • Vlase, L., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Labcorp. (n.d.). Drug metabolism & pharmacokinetics (DMPK). Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Available at: [Link]

  • El-Hawary, S. S., et al. (2016). Chemical Composition and Biological Activity of Extracts from Salvia bicolor Desf. Growing in Egypt. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ALWSCI. (2024). Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. Available at: [Link]

  • Cao, R., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Journal of Natural Products. Available at: [Link]

  • Insel, P. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules. Available at: [Link]

  • Agilent. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). Available at: [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Available at: [Link]

  • Ruccolo, M. V., et al. (2021). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]

  • Al-Majdoub, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

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Application Notes and Protocols: 2-Ethoxyisonicotinonitrile as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 2-ethoxyisonicotinonitrile as a versatile ligand in coordination chemistry. This document outlines the synthesis of the ligand, the preparation of its metal complexes, detailed characterization techniques, and potential applications, all grounded in established scientific principles.

Introduction: The Promise of a Multifunctional Ligand

2-Ethoxyisonicotinonitrile is an intriguing, yet underexplored, building block in the design of novel coordination compounds. Its structure, featuring a pyridine ring, a nitrile group, and an ethoxy substituent, offers a unique combination of electronic and steric properties. The pyridine nitrogen provides a strong coordination site, typical of this class of ligands, while the nitrile group can act as a secondary, weaker coordination site or as a reactive handle for post-complexation modifications. The ethoxy group, being an electron-donating substituent, is expected to modulate the electronic properties of the pyridine ring, potentially influencing the stability and reactivity of the resulting metal complexes.

This guide provides a foundational framework for harnessing the potential of 2-ethoxyisonicotinonitrile in creating new materials with interesting catalytic, photophysical, or biological properties. While specific literature on this exact ligand is sparse, the protocols herein are based on well-established principles of coordination chemistry and pyridine ligand synthesis.

PART 1: Synthesis of 2-Ethoxyisonicotinonitrile

A plausible synthetic route to 2-ethoxyisonicotinonitrile, based on known pyridine chemistry, is proposed. This multi-step synthesis starts from commercially available 2-chloroisonicotinonitrile.

Proposed Synthetic Pathway

Synthesis cluster_0 Step 1: Nucleophilic Aromatic Substitution 2-chloroisonicotinonitrile 2-chloroisonicotinonitrile 2-chloroisonicotinonitrile->Reaction1 Ethanol, Reflux Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction1 2-ethoxyisonicotinonitrile 2-ethoxyisonicotinonitrile Reaction1->2-ethoxyisonicotinonitrile

Caption: Proposed synthesis of 2-ethoxyisonicotinonitrile.

Experimental Protocol: Synthesis of 2-Ethoxyisonicotinonitrile

Materials:

  • 2-chloroisonicotinonitrile

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous ethanol at 0 °C. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloroisonicotinonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-ethoxyisonicotinonitrile by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized 2-ethoxyisonicotinonitrile should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

PART 2: Synthesis of Coordination Complexes

2-Ethoxyisonicotinonitrile is expected to coordinate to a variety of transition metal ions primarily through the pyridine nitrogen. The nitrile group may remain uncoordinated, coordinate to a second metal center to form bridged structures, or be susceptible to nucleophilic attack post-coordination.[1][2]

General Protocol for the Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex, for instance, with copper(II) chloride. This can be adapted for other metal salts.[3]

Materials:

  • 2-Ethoxyisonicotinonitrile

  • Copper(II) chloride (anhydrous)

  • Anhydrous ethanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve 2-ethoxyisonicotinonitrile (2 equivalents) in anhydrous ethanol in a Schlenk flask under an inert atmosphere.

  • Metal Salt Solution: In a separate flask, dissolve anhydrous copper(II) chloride (1 equivalent) in anhydrous ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Precipitation: A precipitate should form upon mixing or after a period of stirring. The reaction can be gently heated to ensure completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex under vacuum.

Causality behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the coordination of water molecules to the metal center, which could lead to the formation of undesired aqua complexes.[4]

  • Inert Atmosphere: An inert atmosphere protects the reactants and products from oxidation or reaction with atmospheric moisture.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to promote the formation of complexes with the general formula [ML₂X₂], where M is the metal, L is the ligand, and X is an anionic ligand (e.g., chloride). The actual stoichiometry of the resulting complex should be determined experimentally.

Characterization of the Coordination Complex

A thorough characterization of the newly synthesized complex is essential to determine its structure and properties.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify the coordination of the ligand to the metal center.A shift in the C=N stretching frequency of the pyridine ring and the C≡N stretching frequency of the nitrile group upon coordination.
UV-Vis Spectroscopy To study the electronic transitions in the complex.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion.
Elemental Analysis To determine the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides information on bond lengths, bond angles, and the coordination geometry around the metal center.
Magnetic Susceptibility To determine the magnetic properties of the complex.Can indicate the oxidation state and spin state of the metal ion.

PART 3: Potential Applications

The coordination complexes of 2-ethoxyisonicotinonitrile are anticipated to have applications in various fields, leveraging the properties of both the ligand and the metal center.

Catalysis

Coordination compounds are widely used as catalysts in organic synthesis.[5][6] Complexes of 2-ethoxyisonicotinonitrile could potentially catalyze reactions such as oxidations, reductions, and cross-coupling reactions. The electronic properties of the ligand, modulated by the ethoxy group, can tune the catalytic activity of the metal center.

Catalysis Substrate Substrate Complex [M(2-ethoxyisonicotinonitrile)n] catalyst Substrate->Complex Coordination Product Product Complex->Product Transformation & Release

Caption: General catalytic cycle involving a metal complex.

Luminescent Materials

Many coordination complexes, particularly those of d¹⁰ and lanthanide metals, exhibit interesting photoluminescent properties.[7] The pyridine-nitrile framework of 2-ethoxyisonicotinonitrile could serve as an effective antenna, absorbing light and transferring the energy to the metal center, which then emits light. These materials could find applications in sensors, displays, and bio-imaging.

Bioinorganic Chemistry and Drug Development

Pyridine-based ligands and their metal complexes have been extensively studied for their biological activities.[8] The introduction of a metal center can enhance the therapeutic potential of an organic ligand. Complexes of 2-ethoxyisonicotinonitrile could be investigated for their antimicrobial, antiviral, or anticancer properties. The lipophilicity introduced by the ethoxy group might influence the cellular uptake and biological activity of these compounds.

Conclusion

2-Ethoxyisonicotinonitrile presents a promising scaffold for the development of novel coordination compounds. While this guide provides a starting point based on established chemical principles, further experimental work is necessary to fully elucidate the coordination behavior of this ligand and the properties of its metal complexes. The protocols and insights provided herein are intended to facilitate this exploration and to encourage the investigation of this versatile ligand in the broader context of coordination chemistry and its applications.

References

  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents. (n.d.).
  • Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. (2022). J. Vis. Exp.
  • Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965–25975.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chem, 10(1), 1063.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” (2024). International Journal of Novel Research and Development, 9(5).
  • Chapter 23 Chemistry of Coordination Compounds. (2023).
  • Nassar, H., et al. (2023). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 309, 123759.
  • Chemistry and applications of metal complexes. (2013). Dalton Transactions, 42(17), 5957–5959.
  • 5.52-complex-ions.pdf. (n.d.). chemrevise.
  • Tei, L., et al. (2004). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[7]aneN2S and[7]aneNS2 towards silver(I). Acta Crystallographica Section C, 60(1), m39–m42.

  • Constable, E. C., et al. (2018). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. Molecules, 23(8), 1878.
  • Malinowski, J., et al. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review. International journal of molecular sciences, 21(15), 5443.
  • Coordination Chemistry of Transition Metals. (2023). In Chemistry LibreTexts.
  • Transition metal nitrile complexes. (n.d.). In Wikipedia.
  • Special Issue: Practical Applications of Metal Complexes. (2015). Molecules, 20(5), 7757–7761.
  • Zacchini, S., et al. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Molecules, 26(23), 7173.
  • Transition metal isocyanide complexes. (n.d.). In Wikipedia.
  • Jackson, W. G., et al. (2013). Synthesis and Characterisation of [(en)2Co]3+ Complexes Coordinated by Substituted Thiourea Ligands. Australian Journal of Chemistry, 66(5), 546.
  • Malinowski, J., et al. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. International Journal of Molecular Sciences, 21(15), 5443.
  • Zacchini, S., et al. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Molecules, 26(23), 7173.
  • Reddy, P. A. N., et al. (2023). COPPER(II) COMPLEXES OF NICOTINOYL AND ISONICOTINOYLHYDRAZONES: SYNTHESIS, SPECTRAL CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 16(3), 1648–1655.
  • Pousa, M., et al. (2021). Metal ions impact on the isostructurality and properties of 2D coordination polymers. CrystEngComm, 23(4), 868–878.
  • Structure and Reactivity of Nitriles. (2014, July 6). YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethoxyisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethoxyisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific understanding to optimize your reaction yields and obtain high-purity 2-ethoxyisonicotinonitrile.

I. Reaction Overview and Mechanism

The synthesis of 2-ethoxyisonicotinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2-chloronicotinonitrile with sodium ethoxide.

The pyridine ring is rendered electron-deficient by the electron-withdrawing nitrogen atom, making it susceptible to nucleophilic attack. The cyano group (-CN) further activates the ring towards SNAr. Nucleophilic attack is favored at the 2- and 4-positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor.[1][2]

SNAr_Mechanism reactant1 2-Chloronicotinonitrile plus1 + reactant1->plus1 reactant2 Sodium Ethoxide (NaOEt) arrow1 Nucleophilic Attack reactant2->arrow1 product 2-Ethoxyisonicotinonitrile nacl NaCl intermediate Meisenheimer Complex (stabilized by resonance) arrow2 Elimination of Chloride intermediate->arrow2 plus1->reactant2 plus2 + plus2->nacl arrow1->intermediate arrow2->product arrow2->plus2

Caption: General reaction scheme for the synthesis of 2-ethoxyisonicotinonitrile via SNAr.

II. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from related procedures for the preparation of alkoxy-substituted pyridines.[3][4]

Materials:

  • 2-Chloronicotinonitrile

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na)

  • Anhydrous Toluene or Dioxane (optional solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 equivalents) in small pieces to anhydrous ethanol (sufficient to dissolve the final product and allow for stirring) at room temperature.

    • Causality: Using a slight excess of sodium ensures that all the ethanol is converted to the active nucleophile, sodium ethoxide. The reaction is exothermic; therefore, slow addition is crucial to control the release of hydrogen gas.

  • Reaction Setup:

    • Once all the sodium has reacted and the solution has cooled to room temperature, add 2-chloronicotinonitrile (1.0 equivalent) portion-wise to the sodium ethoxide solution.

    • If solubility is an issue, an anhydrous co-solvent like toluene or dioxane can be used.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by adding water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Causality: The bicarbonate wash neutralizes any remaining acidic impurities.[5]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

III. Troubleshooting Guide

Troubleshooting_Workflow start Low or No Product Yield q1 Was the sodium ethoxide freshly prepared and anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction temperature sufficient? a1_yes->q2 sol1 Prepare fresh sodium ethoxide from high-purity sodium and anhydrous ethanol. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the starting material (2-chloronicotinonitrile) pure? a2_yes->q3 sol2 Ensure the reaction is heated to reflux and maintained for an adequate duration. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No side_products Side Products Observed a3_yes->side_products sol3 Purify the starting material. Consider recrystallization or sublimation. a3_no->sol3 end Optimized Synthesis sol3->end q4 Is 2-hydroxyisonicotinonitrile present? side_products->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Ensure all reagents and solvents are anhydrous. Perform the reaction under a strictly inert atmosphere. a4_yes->sol4 q5 Is 2-isonicotinamide or isonicotinic acid present? a4_no->q5 sol4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No sol5 Avoid excessive heating during reaction and work-up. Use a mild base (e.g., sat. NaHCO₃) for washing. a5_yes->sol5 a5_no->end sol5->end

Caption: A workflow for troubleshooting common issues in the synthesis of 2-ethoxyisonicotinonitrile.

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Inactive Sodium EthoxideSolution: Prepare sodium ethoxide fresh for each reaction. Rationale: Sodium ethoxide is hygroscopic and will readily react with moisture in the air to form sodium hydroxide and ethanol, reducing the concentration of the active nucleophile.
2. Insufficient Reaction TemperatureSolution: Ensure the reaction is heated to reflux. Rationale: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier associated with the temporary loss of aromaticity in the Meisenheimer intermediate.
3. Impure 2-ChloronicotinonitrileSolution: Purify the starting material, for example, by recrystallization. Rationale: Impurities in the starting material can interfere with the reaction or introduce competing side reactions. A detailed procedure for the synthesis and purification of 2-chloronicotinonitrile is available in Organic Syntheses.[6]
Formation of 2-hydroxyisonicotinonitrile Presence of water in the reaction mixture.Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere. Rationale: Water can compete with ethoxide as a nucleophile, or sodium hydroxide (from the decomposition of sodium ethoxide) can react with 2-chloronicotinonitrile to form the corresponding pyridone.
Formation of 2-isonicotinamide or isonicotinic acid Hydrolysis of the nitrile group.Solution: Avoid prolonged heating at high temperatures and use mild basic conditions (e.g., saturated sodium bicarbonate) during the work-up. Rationale: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures, to first form an amide and then a carboxylic acid.[7]
Dark-colored reaction mixture Potential side reactions or decomposition.Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. If the product is stable, treatment with activated charcoal during work-up can sometimes remove colored impurities. Rationale: Pyridine derivatives can be sensitive to prolonged heating, leading to polymerization or decomposition.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of sodium metal?

A1: Yes, other bases can be used to generate the ethoxide nucleophile. Sodium hydride (NaH) is a common alternative that offers the advantage of being a solid that can be easily weighed and handled (with appropriate care). Powdered sodium hydroxide (NaOH) in a solvent like DMSO has also been shown to be effective for similar transformations.[4] The key is to ensure the base is strong enough to deprotonate ethanol quantitatively.

Q2: What is the best solvent for this reaction?

A2: Anhydrous ethanol often serves as both the solvent and the reagent. This is advantageous as it provides a high concentration of the nucleophile. However, if the starting material or product has limited solubility in ethanol, a co-solvent like anhydrous toluene or dioxane can be added. Polar aprotic solvents like DMF or DMSO can also accelerate SNAr reactions, but may require more rigorous purification to remove.

Q3: My reaction has stalled. What should I do?

A3: First, confirm that your reagents are of high quality and anhydrous. If the reaction has been running at reflux for several hours with little conversion, you can try adding an additional portion of freshly prepared sodium ethoxide. However, be mindful that this can lead to more side products if the issue is not the amount of nucleophile.

Q4: How can I effectively purify the final product?

A4: For small-scale reactions, column chromatography on silica gel is often the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate will typically separate the product from less polar impurities and the more polar baseline impurities. For larger scales, vacuum distillation can be an efficient purification method if the product is thermally stable and has a suitable boiling point.

V. References

  • Taylor, E. C., Jr., & Crovetti, A. J. (1957). 2-CHLORONICOTINONITRILE. Organic Syntheses, 37, 12. doi:10.15227/orgsyn.037.0012

  • Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 37, p.12 (1957).

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.). Google Patents. Retrieved from

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.

  • How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution on Pyridine. (n.d.). Retrieved from various organic chemistry resources.

  • Purification of Nicotinic acid derivatives from the reaction mixture. (2017). ResearchGate. Retrieved from [Link]

  • Hydrolysis under basic conditions. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (2018). Semantic Scholar. Retrieved from [Link]

  • Taylor, E. C., & Crovetti, A. J. (1957). 2-Chloronicotinonitrile. Organic Syntheses, 37, 12. [Link]

  • Purifying organic compounds. (n.d.). Retrieved from standard organic chemistry laboratory manuals.

Sources

Technical Support Center: Purification of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Ethoxyisonicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance to help you overcome common purification challenges, ensuring the high purity required for downstream applications. The advice herein is structured to explain not just how to perform a technique, but why it is the correct choice for a given scenario.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Ethoxyisonicotinonitrile. Each solution is grounded in fundamental chemical principles to help you make informed decisions in your own experiments.

Q1: After synthesis and workup, my crude 2-Ethoxyisonicotinonitrile is an oil or a low-melting solid, but the literature reports it as a crystalline solid. What is the likely cause and how do I fix it?

A1:

This is a common issue often caused by the presence of residual solvents or unreacted starting materials. The most frequent culprits are ethanol (from the sodium ethoxide reagent), the reaction solvent (e.g., THF, DMF), or unreacted 2-chloroisonicotinonitrile. These impurities depress the melting point and prevent proper crystallization.

Recommended Actions & Scientific Rationale:

  • Initial Analysis: First, run a quick Thin Layer Chromatography (TLC) plate. Use a non-polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) to visualize the components. Unreacted 2-chloroisonicotinonitrile is less polar than the desired product and will have a higher Rf value. Residual polar solvents like DMF will not be visible on TLC but can be detected by ¹H NMR.

  • Solvent Removal: If you suspect residual solvent, dissolve the crude material in a high-boiling point solvent in which it is highly soluble (like Dichloromethane or Ethyl Acetate), and then remove the solvent under reduced pressure using a rotary evaporator. This process, when repeated, can azeotropically remove lower-boiling point impurities like ethanol. For high-boiling solvents like DMF, an aqueous wash of the crude material dissolved in a water-immiscible solvent is necessary.

  • Purification Strategy: Based on your TLC, choose a purification method. If you see a significant amount of less polar starting material, column chromatography is the most effective approach. If the product spot on the TLC is dominant with only minor impurities, recrystallization may be sufficient.

Q2: My TLC plate shows multiple spots after purification. How do I identify the impurities and select the appropriate purification technique?

A2:

The identity of the impurities dictates the best purification strategy. In the synthesis of 2-Ethoxyisonicotinonitrile from 2-chloroisonicotinonitrile and sodium ethoxide, common impurities include unreacted starting material, and hydrolysis byproducts like 2-ethoxyisonicotinamide or 2-ethoxyisonicotinic acid if moisture is present.[1][2]

Impurity Identification and Purification Workflow:

The following decision tree can guide your choice of purification method.

G cluster_impurities Impurity Profile cluster_methods Recommended Purification Method start Crude Product Analysis (TLC/NMR) impurity_type What are the impurities? start->impurity_type recrystallize Recrystallization impurity_type->recrystallize One major spot with minor, close-running impurities chromatography Column Chromatography impurity_type->chromatography Multiple spots with distinct Rf values (e.g., starting material) wash Aqueous Wash / Extraction impurity_type->wash Acidic/Basic impurities (e.g., hydrolysis to acid) chromatography->recrystallize For final polishing... wash->recrystallize Followed by...

Caption: Decision workflow for selecting a purification technique.

Scientific Rationale:

  • Column Chromatography is ideal for separating compounds with different polarities (and thus different Rf values).[3][4][5] The stationary phase (typically silica gel) adsorbs polar compounds more strongly, allowing less polar compounds to elute first.[4][5]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound.[6][7] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble upon cooling, while impurities either remain in solution or are removed via hot filtration.[6][7][8]

  • Aqueous Wash/Extraction is used to remove acidic or basic impurities. If the nitrile group has hydrolyzed to a carboxylic acid, a wash with a mild base (e.g., aqueous sodium bicarbonate) will convert the acid to its water-soluble salt, which can then be separated in the aqueous layer.

Frequently Asked Questions (FAQs)

Q3: What is the best solvent system for recrystallizing 2-Ethoxyisonicotinonitrile?

A3:

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[6][7] For 2-Ethoxyisonicotinonitrile, which has moderate polarity, a two-solvent system is often most effective.

Solvent SystemSuitability & Rationale
Ethanol/Water Highly Recommended. The compound is typically soluble in hot ethanol. Water is then added dropwise as an anti-solvent until the solution becomes cloudy, after which the solution is reheated to clarify and then cooled slowly.[9][10]
Hexanes/Ethyl Acetate Good Alternative. Dissolve the compound in a minimal amount of hot ethyl acetate, then add hexanes as the anti-solvent. This is a good choice for removing more polar impurities.[10]
Isopropanol Single Solvent Option. Can be effective if the impurity profile is minimal. Requires careful determination of solubility at different temperatures.

Q4: How do I perform column chromatography for this compound? What are the key parameters?

A4:

Column chromatography provides excellent separation for mixtures with components of varying polarities.[11]

Detailed Protocol for Column Chromatography:

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of Ethyl Acetate (EA) and Hexanes. Test various ratios (e.g., 10% EA/Hex, 20% EA/Hex, 30% EA/Hex).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your chosen eluent (mobile phase).[5][12]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[12] Never let the top of the silica run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent drips from the bottom.[11]

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Step select_solvent 1. Select Solvent System (TLC, Rf ~0.35) pack_column 2. Pack Column (Silica Gel Slurry) select_solvent->pack_column load_sample 3. Load Crude Sample (Wet or Dry Load) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine

Caption: Step-by-step workflow for column chromatography.

Q5: What are the potential genotoxic impurities (PGIs) I should be aware of, and how do I control them?

A5:

In pharmaceutical development, controlling impurities, especially those that could be genotoxic, is critical.[13][14] For the synthesis of 2-Ethoxyisonicotinonitrile, the primary concern would be the starting material, 2-chloroisonicotinonitrile. Halogenated aromatic compounds can be "structural alerts" for genotoxicity.

Control Strategy:

  • Process Optimization: The most effective strategy is to ensure the reaction goes to completion.[14] This can be achieved by using a slight excess of sodium ethoxide and ensuring adequate reaction time and temperature.

  • Purification Efficacy: Demonstrate that your chosen purification method (e.g., column chromatography followed by recrystallization) effectively removes the 2-chloroisonicotinonitrile starting material to levels below the required threshold (often in the parts-per-million range for PGIs).[14]

  • Sensitive Analysis: Use a highly sensitive analytical method, such as GC-MS or LC-MS, to quantify the level of residual 2-chloroisonicotinonitrile in your final product.

By carefully selecting and executing the appropriate purification techniques based on a thorough analysis of the crude product, researchers can consistently obtain high-purity 2-Ethoxyisonicotinonitrile suitable for the stringent requirements of drug discovery and development.

References

  • Purification method of 2-chloropropionic acid - Google Patents. Google Patents.
  • Experiment 2: Recrystallization. Chem.ucla.edu.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. National Center for Biotechnology Information.
  • Column chromatography - UVic. University of Victoria.
  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents. Google Patents.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Massachusetts Institute of Technology.
  • Succinonitrile | CNCH2CH2CN | CID 8062 - PubChem. National Center for Biotechnology Information.
  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. ResearchGate.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester.
  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. ResearchGate.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. Google Patents.
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate.
  • Performing Column Chromatography - YouTube. YouTube.
  • Synthesis and Identification of Selected Impurities - INIS-IAEA. International Atomic Energy Agency.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of California, Los Angeles.
  • Column Chromatography - YouTube. YouTube.

Sources

Technical Support Center: Purification of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Ethoxyisonicotinonitrile (CAS: 15729-39-2) is a critical pyridine intermediate frequently used in the synthesis of kinase inhibitors and other pharmaceutical actives.

While the pyridine ring provides basicity, the 2-ethoxy substituent introduces lipophilicity and electron-donating character, significantly altering its solubility profile compared to the parent isonicotinonitrile. A common challenge with this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly if the melting point is depressed by impurities (pure MP is typically in the range of 40–55°C, depending on polymorph).

This guide provides a robust recrystallization protocol designed to maximize purity (>98% HPLC) while mitigating yield loss due to hydrolysis of the nitrile group.

Solvent Selection Matrix

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the steep solubility curve required for crystallization.

Solvent SystemRatio (v/v)Primary Use CaseTechnical Logic
Ethanol / Water 80:20 to 60:40Standard Purification The pyridine nitrogen accepts H-bonds from water/EtOH. Water acts as a powerful anti-solvent to force precipitation upon cooling.
Heptane / Ethyl Acetate 90:10 to 80:20Removal of Polar Impurities Excellent for removing polar byproducts (e.g., amides from nitrile hydrolysis). Heptane suppresses the solubility of the lipophilic ethoxy group at low temps.
MTBE (Methyl tert-butyl ether) 100% (with cooling)Low-Melting Solids MTBE has a low boiling point and moderate polarity. Good for compounds prone to oiling out in alcohols.
Isopropanol (IPA) 100%General Purpose Higher boiling point than EtOH allows for better dissolution of stubborn impurities, but harder to remove residual solvent.

Standard Operating Procedure (SOP)

Objective: Purify crude 2-Ethoxyisonicotinonitrile to >98% purity. Pre-requisite: Crude material should be solid or semi-solid. If liquid, consider high-vacuum distillation first.

Phase A: Dissolution[5][6]
  • Charge: Place crude 2-Ethoxyisonicotinonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Ethanol (absolute) at a ratio of 3 mL per gram of crude solid.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C).

    • Critical Note: Do not exceed 80°C for prolonged periods to prevent nitrile hydrolysis to 2-ethoxyisonicotinamide.

  • Saturation: If the solid is not fully dissolved, add Ethanol in 0.5 mL/g increments until a clear solution is obtained.

Phase B: Impurity Removal (Hot Filtration)
  • Decolorization (Optional): If the solution is dark brown/red, add activated carbon (5 wt% of crude mass). Stir at reflux for 10 minutes.

  • Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble mechanical impurities.

Phase C: Crystallization[5]
  • Anti-Solvent Addition: While keeping the filtrate hot (approx. 60°C), slowly add Water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.

  • Cryogenic Step: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase D: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the cake with cold Ethanol/Water (50:50 mixture).

  • Drying: Dry in a vacuum oven at 30°C for 12 hours. Do not use high heat as the solid may melt or sublime.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users in the field.

Q1: The product is separating as an oil (Oiling Out) instead of crystals. What is happening?

Diagnosis: This occurs when the temperature of the solution drops below the phase separation limit (binodal curve) before it drops below the solubility curve (spinodal). It is common for low-melting solids like ethoxypyridines.

Corrective Action:

  • Re-heat: Warm the mixture until the oil re-dissolves into a clear solution.

  • Seed: Add a tiny crystal of pure 2-Ethoxyisonicotinonitrile (if available) to the warm solution (approx. 35–40°C).

  • Agitate: Stir vigorously. Shear force helps induce nucleation over phase separation.

  • Solvent Swap: If using EtOH/Water, switch to Heptane/Ethyl Acetate . Water often exacerbates oiling out in lipophilic organics.

Q2: My crystals are yellow, but the literature says they should be white/off-white.

Diagnosis: Pyridine derivatives are prone to oxidation, forming N-oxides or colored oligomers.

Corrective Action:

  • Activated Carbon: Repeat the recrystallization using the "Decolorization" step in Phase B. Use a high-surface-area carbon (e.g., Darco G-60).

  • Acid Wash (Advanced): Dissolve the crude in dilute HCl (forming the pyridinium salt), wash with ether (removes non-basic colored impurities), then basify with NaOH to precipitate the free base. Recrystallize the resulting solid.

Q3: I am seeing a new impurity peak at RRT 0.85 after recrystallization.

Diagnosis: This is likely 2-ethoxyisonicotinamide , formed by the hydrolysis of the nitrile group.

Mechanism:



Corrective Action:

  • Reduce Heat Exposure: Do not reflux for more than 15 minutes.

  • Remove Water: Switch to an anhydrous solvent system (e.g., Heptane/EtOAc or pure Isopropanol).

  • Dry Solvents: Ensure your ethanol is not "wet" (use absolute ethanol).

Process Logic Visualization

The following diagram illustrates the decision-making workflow for the purification process, specifically addressing the "Oiling Out" contingency.

RecrystallizationWorkflow Start Crude 2-Ethoxyisonicotinonitrile SolventCheck Select Solvent System (Standard: EtOH/Water) Start->SolventCheck Dissolve Dissolve at Reflux SolventCheck->Dissolve Cooling Slow Cooling to RT Dissolve->Cooling CheckState Check Phase State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Success Oil Oiling Out Observed CheckState->Oil Failure Filter Vacuum Filtration Crystals->Filter Remedy1 Re-heat to Dissolve Oil->Remedy1 Remedy2 Add Seed Crystals (at 40°C) Remedy1->Remedy2 Remedy2->Cooling Retry Remedy3 Switch Solvent (Heptane/EtOAc) Remedy2->Remedy3 If fails again Remedy3->Dissolve Restart Dry Vacuum Dry <30°C Filter->Dry

Figure 1: Decision tree for the purification of 2-Ethoxyisonicotinonitrile, highlighting the recovery loop for oiling-out events.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general pyridine purification techniques).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Detailed discussion on the solubility and reactivity of cyanopyridines).

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. (Authoritative guide on the thermodynamics of oiling out vs. crystallization).

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (Practical guide for solvent polarity selection in organic synthesis).

Technical Support Center: Chromatographic Purification of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-Ethoxyisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information provided is based on established chromatographic principles and practical experience with related heterocyclic compounds.

I. Understanding the Molecule: Key Physicochemical Properties

2-Ethoxyisonicotinonitrile is a substituted pyridine derivative. Its structure, featuring a polar pyridine ring and a nitrile group, alongside a more nonpolar ethoxy group, dictates its chromatographic behavior. Understanding these characteristics is fundamental to developing a successful purification strategy.

  • Polarity: The nitrogen atom in the pyridine ring and the cyano group impart significant polarity to the molecule. This suggests that normal-phase chromatography on a polar stationary phase like silica gel is a suitable primary purification technique.

  • Basicity: The lone pair of electrons on the pyridine nitrogen makes it a weak base. This basicity can lead to strong interactions with acidic silanol groups on the surface of silica gel, a common cause of peak tailing in chromatography.[1]

  • Solubility: While specific solubility data for 2-Ethoxyisonicotinonitrile is not extensively published, pyridine derivatives generally exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and alcohols.[2] Solubility in less polar solvents like hexanes may be limited.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chromatographic purification of 2-Ethoxyisonicotinonitrile.

Problem 1: Poor Separation of 2-Ethoxyisonicotinonitrile from Impurities on TLC

Symptoms:

  • Your product spot and an impurity spot are very close together or overlapping on the TLC plate.

  • The Rf value of your product is too high (streaking towards the solvent front) or too low (stuck on the baseline).

Root Cause Analysis and Solutions:

The key to good separation in column chromatography is achieving optimal resolution on the TLC plate first. An ideal Rf value for the target compound is typically between 0.25 and 0.35, with a clear separation of at least 0.2 Rf units from the nearest impurity.[3]

Experimental Protocol: Optimizing TLC Solvent System

  • Start with a Standard Solvent System: A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4] Begin with a ratio of 7:3 (Hexanes:EtOAc).

  • Adjust Polarity:

    • If the Rf is too low: Increase the polarity of the mobile phase. Incrementally increase the proportion of ethyl acetate (e.g., to 6:4, then 1:1 Hexanes:EtOAc).

    • If the Rf is too high: Decrease the polarity of the mobile phase by increasing the proportion of hexanes (e.g., to 8:2, then 9:1 Hexanes:EtOAc).

  • Try Alternative Solvents: If adjusting the ratio of your initial solvent system does not provide adequate separation, consider changing one or both solvents.

    • For a more polar eluent, you can substitute ethyl acetate with acetone or add a small percentage of methanol to your ethyl acetate/hexanes mixture.

    • For a different selectivity, you can replace hexanes with toluene or ethyl acetate with dichloromethane (DCM).

  • Two-Dimensional TLC for Complex Mixtures: If you suspect co-eluting impurities, a two-dimensional TLC can be a powerful diagnostic tool.[1] a. Spot your sample mixture in the bottom-left corner of a square TLC plate.[1] b. Develop the plate in a suitable solvent system.[1] c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.[1] d. Develop the plate again in the same solvent system.[1]

    • Compounds that lie on a diagonal line are stable, while those that appear off-diagonal may be degrading on the silica.

Problem 2: Significant Peak Tailing during Column Chromatography

Symptom:

  • The peak corresponding to 2-Ethoxyisonicotinonitrile on the chromatogram is asymmetrical, with a pronounced "tail."

Root Cause Analysis and Solutions:

Peak tailing for basic compounds like 2-Ethoxyisonicotinonitrile is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[1] This leads to a non-ideal adsorption/desorption process.

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Add 0.1-1% triethylamine (TEA) to your optimized TLC solvent system. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Choice of Stationary Phase:

    • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic sites.

    • Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel. You will need to re-optimize your solvent system on an alumina TLC plate first.

Problem 3: Low Recovery of 2-Ethoxyisonicotinonitrile from the Column

Symptom:

  • The amount of purified product obtained is significantly lower than expected based on the amount of crude material loaded.

Root Cause Analysis and Solutions:

Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound on the column, or co-elution with impurities that are later discarded.

Experimental Protocol: Improving Product Recovery

  • Assess Compound Stability: Before performing column chromatography, it is crucial to determine if your compound is stable on silica gel.

    • Spot your crude material on a TLC plate and let it sit for 1-2 hours. Then, develop the plate. If new spots appear or the original spot diminishes, your compound may be degrading on the silica.

  • Column Deactivation: If your compound is sensitive to the acidity of silica, deactivate the column by pre-eluting with your chosen solvent system containing 1% triethylamine before loading your sample.

  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation and apparent loss of product.

    • Load your sample in a minimal amount of solvent to ensure a narrow starting band.

  • Gradient Elution: If your product is eluting very slowly (low Rf), it may be beneficial to use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute your compound, then increase the polarity further to wash any strongly retained impurities off the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 2-Ethoxyisonicotinonitrile?

For most applications, silica gel (60 Å, 230-400 mesh) is the recommended stationary phase for flash column chromatography of pyridine derivatives.[5] Its polarity is well-suited for retaining the compound and allowing for separation from less polar impurities. If your compound shows instability on silica, neutral or basic alumina can be a good alternative.

Q2: How do I choose the right solvent system for my column?

The ideal solvent system is first determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for 2-Ethoxyisonicotinonitrile and good separation from any impurities.[3]

Scenario Recommended Action Example Solvent Systems for Pyridine Derivatives
Rf too low (<0.2)Increase mobile phase polarityIncrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Rf too high (>0.5)Decrease mobile phase polarityIncrease the percentage of hexane in a hexane/ethyl acetate mixture.
Poor separationChange solvent selectivityTry a different solvent system, such as dichloromethane/methanol.[5]

Q3: My compound is not UV-active. How can I visualize it on a TLC plate?

If 2-Ethoxyisonicotinonitrile is not visible under a UV lamp, you can use a chemical stain for visualization. Common staining solutions include:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

Q4: Can I use reverse-phase chromatography to purify 2-Ethoxyisonicotinonitrile?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for both analysis and purification, especially for achieving high purity.[6] A typical RP-HPLC setup would involve:

  • Stationary Phase: A C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[7]

Q5: How can I confirm the purity of my final product?

Purity should be assessed by multiple analytical techniques.

  • TLC: Run the purified sample on a TLC plate using a solvent system that gives an Rf of ~0.3. A single spot is indicative of purity.

  • HPLC: An HPLC chromatogram showing a single, sharp peak is a strong indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

IV. Workflow and Logic Diagrams

Diagram 1: Troubleshooting Poor TLC Separation

TLC_Troubleshooting start Start TLC Analysis check_rf Rf of Product? start->check_rf rf_low Rf < 0.2 check_rf->rf_low Too Low rf_high Rf > 0.5 check_rf->rf_high Too High rf_ok 0.2 < Rf < 0.5 check_rf->rf_ok Optimal increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity check_separation Adequate Separation? rf_ok->check_separation increase_polarity->start Re-spot and Run decrease_polarity->start Re-spot and Run change_solvents Change Solvent System (e.g., DCM/MeOH) check_separation->change_solvents No proceed Proceed to Column Chromatography check_separation->proceed Yes change_solvents->start Re-spot and Run

Caption: Decision tree for optimizing TLC solvent systems.

V. References

  • Beilstein Journal of Organic Chemistry. (2011). A practical two-step procedure for the preparation of enantiopure pyridines. Retrieved February 2, 2026, from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved February 2, 2026, from [Link]

  • NACALAI TESQUE, INC. (n.d.). Reversed Phase Specialty Columns|Products. Retrieved February 2, 2026, from [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved February 2, 2026, from [Link]

  • DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved February 2, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 2, 2026, from [Link]

  • Synthesis. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Retrieved February 2, 2026, from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Retrieved February 2, 2026, from [Link]

  • PubMed. (2011). Synthesis of Substituted Isatins. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Retrieved February 2, 2026, from [Link]

  • IIP Series. (n.d.). an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2022). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Retrieved February 2, 2026, from [Link]

  • PubMed. (2013). Synthesis and coordinative layer-by-layer deposition of pyridine-functionalized gold nanoparticles and tetralactam macrocycles on silicon substrates. Retrieved February 2, 2026, from [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 2, 2026, from [Link]

  • Lab Manager. (n.d.). Understanding Common Lab Solvents. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Catalyst Optimization for 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for 2-Ethoxyisonicotinonitrile Synthesis Document ID: TSC-2024-EIN-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary & Route Selection

2-Ethoxyisonicotinonitrile (2-ethoxy-4-cyanopyridine) is a critical intermediate in the synthesis of kinase inhibitors. The electron-deficient pyridine ring allows for two primary synthetic strategies. Your choice of catalyst depends entirely on the starting material scaffold.

Decision Matrix: Which Route Are You Using?

RouteSelection Start Select Starting Material SM1 2-Chloroisonicotinonitrile (CAS: 33252-30-1) Start->SM1 Low Cost / High Availability SM2 2-Ethoxy-4-chloropyridine (or 4-bromo analog) Start->SM2 Legacy Material / Specific Substitution RouteA Route A: Nucleophilic Aromatic Substitution (SNAr) SM1->RouteA RouteB Route B: Pd-Catalyzed Cyanation SM2->RouteB CatA Catalyst: Phase Transfer Catalyst (PTC) (TBAI or 18-Crown-6) RouteA->CatA To lower temp & prevent hydrolysis CatB Catalyst: Pd(0)/Ligand Complex (Pd2(dba)3 + dppf) RouteB->CatB To prevent cyanide poisoning

Figure 1: Strategic decision tree for catalyst selection based on feedstock availability.

Route A: Nucleophilic Aromatic Substitution ( )

Target Reaction: 2-Chloroisonicotinonitrile + NaOEt


 2-Ethoxyisonicotinonitrile
The Challenge: Nitrile Hydrolysis

While the 4-cyano group activates the 2-position for substitution, it is also susceptible to hydrolysis (forming the amide or acid) under the highly basic conditions required for alkoxylation, especially at elevated temperatures.

Catalyst Selection: Phase Transfer Catalysts (PTC)

To mitigate hydrolysis, we employ Phase Transfer Catalysts to increase the nucleophilicity of the ethoxide ion, allowing the reaction to proceed at lower temperatures (0°C – 25°C) rather than reflux.

CatalystTypeRecommended ConditionMechanism of Action
TBAI (Tetrabutylammonium iodide)Quaternary Ammonium SaltBiphasic (DCM/Water) or Solid-Liquid (Toluene/Solid NaOEt)Forms loose ion pair (

) in organic phase, increasing reactivity.
18-Crown-6 Crown EtherHomogeneous (THF or Toluene)Specifically chelates

(if using KOEt), leaving "naked"

for rapid attack.
None ThermalEthanol (Reflux)NOT RECOMMENDED. High risk of nitrile hydrolysis (

impurity).
Optimized Protocol (PTC-Assisted)
  • Setup: Charge a reactor with 2-chloroisonicotinonitrile (1.0 eq) and Toluene (10 V).

  • Catalyst: Add TBAI (0.05 eq) .

  • Reagent: Add solid Sodium Ethoxide (1.2 eq) portion-wise at 0–5°C.

  • Reaction: Stir at 20°C for 4–6 hours. Monitor by HPLC.

  • Workup: Quench with cold water. The product remains in the toluene layer; the byproduct (NaCl) and catalyst wash into the aqueous phase.

Route B: Palladium-Catalyzed Cyanation

Target Reaction: 2-Ethoxy-4-chloropyridine + Zn(CN)




2-Ethoxyisonicotinonitrile
The Challenge: Catalyst Poisoning

Cyanide (


) is a strong 

-donor and can saturate the palladium center, forming stable, inactive species like

. This shuts down the catalytic cycle, resulting in "Pd black" precipitation and stalled conversion.
Catalyst Selection: Ligand Sterics & Electronics

You must use bidentate ligands with a wide bite angle to resist displacement by cyanide.

ComponentRecommendationRationale
Pre-catalyst

or

Sources of Pd(0) or Pd(II) that are easily ligated.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)Wide bite angle favors reductive elimination of Ar-CN and resists formation of inactive Pd-cyano species.
Alt. Ligand Xantphos Large bite angle; highly robust for difficult substrates.
Cyanide Source

Low solubility in DMF/DMA releases

slowly, keeping free cyanide concentration low to prevent poisoning.
Optimized Protocol (Pd-Catalyzed)
  • Degassing: Rigorously degas DMF (dimethylformamide) with nitrogen/argon bubbling for 30 mins. Oxygen is fatal to this cycle.

  • Loading: Add 2-ethoxy-4-chloropyridine (1.0 eq),

    
     (0.6 eq), and Zinc dust (0.1 eq - keeps Pd active).
    
  • Catalyst: Add

    
     (2 mol%)  and dppf (4 mol%) .
    
  • Reaction: Heat to 120°C. Conversion typically requires 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. CRITICAL: Wash with

    
     or ethylenediamine solution to sequester Zinc/Copper salts and prevent emulsion.
    

Troubleshooting & FAQs

Scenario 1: High Impurity Profile in (Route A)

Q: I am seeing a peak at M+18 in my LCMS. What is it? A: This is the amide hydrolysis product (2-ethoxyisonicotinamide).

  • Cause: Reaction temperature too high or water present in the solvent/base.

  • Fix:

    • Switch to Route A (PTC) protocol to run at room temperature.

    • Use anhydrous NaOEt (freshly opened) and dry toluene.

    • Do not use Ethanol as solvent; the protic environment accelerates hydrolysis.

Q: The reaction is stalling at 80% conversion. A: The leaving group (chloride) generates NaCl, which can coat the solid base surface.

  • Fix: Increase TBAI loading to 10 mol%. The lipophilic ammonium cation helps solubilize the ethoxide and transport it to the substrate.

Scenario 2: Catalyst Death in Cyanation (Route B)

Q: My reaction mixture turned black and conversion stopped at 30%. A: You have "Pd Black" precipitation. This indicates ligand dissociation and Pd aggregation.

  • Cause 1: Oxygen leak. (Did you degas?)

  • Cause 2: Cyanide poisoning.

  • Fix: Switch from NaCN/KCN to

    
     . If already using Zinc Cyanide, ensure you are using a bidentate ligand like dppf  or Xantphos . Monodentate ligands like 
    
    
    
    (from Tetrakis) are insufficient for this transformation.
Mechanism Visualization

Mechanism cluster_SNAr Route A: PTC Mechanism Step1 Phase 1 (Solid/Aq): Na+ EtO- Step2 Interface: Q+ Cl- exchanges with EtO- Step1->Step2 Step3 Phase 2 (Organic): Q+ EtO- (Highly Reactive) Step2->Step3 Step4 Attack on 2-Cl-Pyridine Step3->Step4 Step5 Product formed + Q+ Cl- Step4->Step5 Step5->Step2 Catalyst Regeneration

Figure 2: Phase Transfer Catalysis cycle showing the solubilization of ethoxide.

References

  • Review of

    
     on Pyridines: 
    M. Makosza, "Phase-transfer catalysis. A general green methodology in organic synthesis," Pure and Applied Chemistry, 2000.
    
    
  • Pd-Catalyzed Cyanation Mechanisms: V. V. Grushin, "The cyanation of Ar-X with MCN: The very complex mechanism of a very simple reaction," Chemical Reviews, 2014. (Explains the necessity of

    
     and bidentate ligands).
    
    
  • Ligand Selection for Cyanation: Schareina, T., et al., "Improved Palladium-Catalyzed Cyanation of Aryl Halides," Journal of Organometallic Chemistry, 2004. (Validates dppf superiority).

  • 2-Chloroisonicotinonitrile Reactivity: Organic Chemistry Portal, "Nucleophilic Aromatic Substitution on Nitrogen Heterocycles."

Avoiding side reactions in 2-Ethoxyisonicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Ethoxyisonicotinonitrile Synthesis

Case ID: SNAr-PYR-004 Subject: Troubleshooting Side Reactions & Process Control in 2-Ethoxyisonicotinonitrile Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-ethoxyisonicotinonitrile (also known as 2-ethoxy-4-cyanopyridine) typically proceeds via Nucleophilic Aromatic Substitution (


) of 2-chloroisonicotinonitrile  using an ethoxide source.[1]

While the


 mechanism is robust, the presence of the nitrile group at the C4 position introduces a critical vulnerability: Base-Catalyzed Hydrolysis . The reaction environment (strong base + heat) required for substitution is chemically identical to the conditions used to hydrate nitriles to amides. Therefore, the primary technical challenge is kinetic control—promoting substitution at C2 while suppressing hydration at C4.

Part 1: The "Happy Path" – Optimized Protocol

Standard Operating Procedure (SOP) for high-purity synthesis.

Core Logic: The reaction relies on the activation of the C2 position by the pyridine nitrogen and the electron-withdrawing nitrile group at C4. This "double activation" allows the ethoxide nucleophile to displace the chloride.

Protocol Steps:

  • Reagent Prep: Dissolve 2-chloroisonicotinonitrile (1.0 eq) in anhydrous ethanol (water content <0.05%).

  • Base Addition: Cool to 0–5°C. Add Sodium Ethoxide (NaOEt) solution (1.1–1.2 eq) dropwise.

    • Note: Solid NaOEt is hygroscopic; using a freshly titrated 21 wt% solution in EtOH is preferred to minimize moisture ingress.

  • Reaction: Warm to room temperature (25°C). Monitor by HPLC/TLC.

    • Critical: Do not heat to reflux unless conversion is stalled. Higher temperatures exponentially increase the rate of nitrile hydrolysis.

  • Quench: Pour reaction mixture into ice-water buffered to pH 7 (using dilute HCl or Ammonium Chloride).

    • Avoid: Quenching into strongly basic or acidic water, which triggers immediate hydrolysis of the product.

Visual Workflow: Standard Synthesis

SynthesisWorkflow Start Start: 2-Chloroisonicotinonitrile Prep Step 1: Dissolution (Anhydrous EtOH) Start->Prep Add Step 2: Base Addition (NaOEt, 0-5°C) Prep->Add Inert Atm (N2) React Step 3: Reaction (RT, 2-4 hrs) Add->React S_NAr Mechanism Quench Step 4: Buffered Quench (pH 7, Ice) React->Quench Monitor HPLC Product Product: 2-Ethoxyisonicotinonitrile Quench->Product Extraction

Figure 1: Optimized workflow emphasizing temperature control and buffered quenching to protect the nitrile group.

Part 2: Troubleshooting Guide (FAQs)

Q1: I see a significant impurity at M+18 (Mass Spectrum). What is it?

Diagnosis: This is the Primary Amide (2-ethoxyisonicotinamide). Root Cause: Nitrile Hydrolysis .[2][3][4] The nitrile group (-CN) has reacted with water in the presence of the base (NaOEt) to form the amide (-CONH₂). Corrective Actions:

  • Solvent Integrity: Ensure Ethanol is "Super Dry" grade. Standard ACS grade ethanol often contains 0.5–1.0% water, which is sufficient to hydrolyze the product.

  • Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

  • Reagent Quality: Old NaOEt turns into NaOH and

    
     upon exposure to air. NaOH generates water in situ when reacting with ethanol, fueling the hydrolysis.
    
Q2: The reaction is stalling (10-20% Starting Material remains). Should I reflux?

Diagnosis: Kinetic stagnation. Risk: Heating to reflux (78°C) often accelerates the side reaction (hydrolysis) faster than the substitution reaction. Corrective Actions:

  • Do NOT Reflux immediately. Instead, increase agitation/stirring speed.

    
     reactions can be diffusion-limited.
    
  • Stoichiometry Check: Add a small increment of base (0.1 eq). If the base was partially consumed by moisture, you may be effectively running at <1.0 eq.

  • Alternative Base: If stalling persists, switch to Potassium Carbonate (

    
    ) in DMF or DMSO. The heterogeneous conditions are often milder on the nitrile group while driving the substitution via the "potassium effect."
    
Q3: I see an impurity at M+46. Is this a double substitution?

Diagnosis: Likely Ethyl Isonicotinimidate (Imidate Ester formation). Root Cause: Base-catalyzed addition of Ethanol to the Nitrile. Mechanism: The ethoxide ion attacks the nitrile carbon (instead of the ring carbon) followed by protonation. Corrective Actions:

  • Reduce Excess Ethanol: This is an equilibrium process.

  • Lower Temperature: Imidate formation usually has a higher activation energy than the ring substitution. Keep the reaction at 0–20°C.

Part 3: Mechanistic Pathways & Decision Tree

Understanding the competition between the desired


 and the undesired Hydrolysis is crucial. The diagram below maps the chemical fate of the starting material based on reaction conditions.

ReactionPathways SM Starting Material (2-Chloroisonicotinonitrile) Cond_Dry Condition: Anhydrous + NaOEt SM->Cond_Dry Cond_Wet Condition: Moisture + Base + Heat SM->Cond_Wet Cond_Alc Condition: Excess EtOH + High T SM->Cond_Alc Meisenheimer Meisenheimer Complex (Transition State) Cond_Dry->Meisenheimer Nucleophilic Attack at C2 Amide SIDE PRODUCT: Amide (Hydrolysis) Cond_Wet->Amide Attack at Nitrile (C4) Imidate SIDE PRODUCT: Imidate Ester Cond_Alc->Imidate Attack at Nitrile by EtOH Product TARGET PRODUCT (2-Ethoxyisonicotinonitrile) Meisenheimer->Product Loss of Cl- Acid SIDE PRODUCT: Carboxylic Acid Amide->Acid Further Hydrolysis

Figure 2: Competitive reaction pathways. The path to the Target Product requires suppression of moisture (Red Diamond) and control of ethanol addition (Grey Diamond).

Part 4: Critical Process Parameters (CPP) Data Table

ParameterRecommended RangeImpact of Deviation
Water Content (KF) < 500 ppm (0.05%)High: >1000 ppm leads to >5% Amide impurity.
Temperature 0°C to 25°CMedium: >50°C increases risk of imidate formation and hydrolysis.
Base Equivalents 1.05 – 1.20 eqHigh: <1.0 eq leaves unreacted chloride; >1.5 eq promotes side reactions.
Reaction Time 2 – 6 HoursLow: Extended time is acceptable only if system is strictly anhydrous.
Quench pH 6.5 – 7.5Critical: pH > 9 or pH < 4 during workup hydrolyzes the nitrile.

References

  • Nucleophilic Arom

    
    ) Mechanism 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1]

    • [Link]

  • Base-C

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[2][3][4][5]

    • [Link]

  • Synthesis of 2-Alkoxypyridines

    • Separation of 2-Halo-4-cyanopyridines. (General reference for halo-pyridine reactivity).
    • [Link]

  • Williamson Ether Synthesis (Analogue Chemistry)

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[6][7]

    • [Link]

Sources

Validation & Comparative

A Comparative Analysis of Isonicotinonitrile-Based Kinase Inhibitors and Established EGFR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the isonicotinonitrile scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. While direct efficacy data for 2-Ethoxyisonicotinonitrile is not extensively available in public literature, its core structure is represented in powerful, clinically approved drugs. This guide will delve into a comparative analysis of a prominent isonicotinonitrile-containing drug, Neratinib, against two established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. This comparison will illuminate the nuances in their mechanisms of action, inhibitory efficacy, and the experimental methodologies used to evaluate them, providing a valuable resource for researchers in oncology and drug development.

The Rise of Isonicotinonitrile-Based Inhibitors in Oncology

The pyridine ring, a core component of isonicotinonitrile, is a versatile pharmacophore in medicinal chemistry due to its ability to form key interactions with biological targets.[1] The isonicotinonitrile moiety, in particular, has been incorporated into several successful kinase inhibitors, demonstrating its utility in designing targeted therapies.[2] This guide will use Neratinib as a prime example of a clinically relevant isonicotinonitrile-containing compound to illustrate the potential of this chemical class.

Mechanism of Action: A Tale of Reversible and Irreversible Inhibition

The primary distinction between Neratinib and the first-generation inhibitors Gefitinib and Erlotinib lies in their mode of binding to the EGFR kinase domain.

Neratinib: This second-generation inhibitor is classified as an irreversible, pan-HER inhibitor. It covalently binds to a cysteine residue (Cys773) in the ATP-binding pocket of EGFR (HER1), as well as HER2 and HER4.[3][4] This irreversible binding leads to a sustained inhibition of the receptor's signaling activity.[4]

Gefitinib and Erlotinib: In contrast, these are reversible inhibitors of the EGFR tyrosine kinase.[5][6][7] They compete with ATP for binding to the kinase domain.[5][6] Their inhibitory effect is dependent on maintaining a sufficient concentration of the drug to effectively compete with intracellular ATP.

This fundamental difference in mechanism has significant implications for their efficacy, particularly against tumors that have developed resistance to reversible inhibitors.

Comparative Efficacy: A Look at the Data

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. These values can be determined through both biochemical assays, which measure the direct inhibition of the purified enzyme, and cell-based assays, which assess the drug's effect on cancer cell proliferation.

InhibitorTarget(s)MechanismBiochemical IC50 (EGFR)Cellular IC50 (Representative Cell Line)
Neratinib EGFR, HER2, HER4Irreversible~59 nM (against HER2)< 100 nM (in HER2-dependent cells)[3]
Gefitinib EGFRReversible-~19.77 µM (in A431 cells)[8]
Erlotinib EGFRReversible~2 nM (in cell-free assays)[2]~20 nM (in high EGFR-expressing cells)[9]

Note: IC50 values can vary significantly depending on the specific assay conditions, cell line used, and the presence of EGFR mutations.

Experimental Design for Efficacy Comparison

To provide a robust comparison of these inhibitors in a research setting, a combination of in vitro biochemical and cell-based assays is essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain.

Workflow: ADP-Glo™ Kinase Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase_Enzyme EGFR Kinase Reaction_Mix Incubate Kinase, Substrate, ATP, and Inhibitor Kinase_Enzyme->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Inhibitor (e.g., Neratinib) Inhibitor->Reaction_Mix ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Reaction_Mix->ADP_Glo Phosphorylation occurs Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence

Caption: Workflow for an in vitro EGFR kinase assay using ADP-Glo™ technology.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.[10] Dilute the recombinant human EGFR enzyme, a suitable peptide substrate, and ATP to their final concentrations in the reaction buffer.

  • Inhibitor Preparation: Serially dilute the test inhibitors (Neratinib, Gefitinib, Erlotinib) in DMSO and then in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the EGFR enzyme to each well.[10] Add the serially diluted inhibitors or DMSO (vehicle control) to the wells and pre-incubate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[11] Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[10]

  • Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.[10]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitors on the growth and viability of cancer cells that are dependent on EGFR signaling.

Workflow: CellTiter-Glo® Luminescent Cell Viability Assay

cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_viability_assay Viability Assessment Seed_Cells Seed EGFR-dependent cancer cells in a 96-well plate Add_Inhibitor Add serial dilutions of inhibitors Seed_Cells->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Signal Measure Luminescence Add_Reagent->Measure_Signal

Caption: Workflow for a cell-based proliferation assay using CellTiter-Glo®.

Step-by-Step Protocol:

  • Cell Seeding: Plate an EGFR-dependent cancer cell line (e.g., A431, HCC827) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors (Neratinib, Gefitinib, Erlotinib) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[12]

  • Viability Measurement: Add CellTiter-Glo® Reagent to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[12]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

The EGFR Signaling Pathway: The Target of Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[13][14] Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[15] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to the cellular responses of proliferation and survival.[16] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[17]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor EGFR Inhibitors (Neratinib, Gefitinib, Erlotinib) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

While specific data on 2-Ethoxyisonicotinonitrile remains elusive, the broader class of isonicotinonitrile-containing compounds, exemplified by Neratinib, holds significant promise in kinase inhibitor drug discovery. The comparison with first-generation EGFR inhibitors like Gefitinib and Erlotinib highlights a key evolution in inhibitor design: the shift from reversible to irreversible binding to overcome drug resistance. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation and comparison of such inhibitors. As our understanding of cancer biology deepens, the continued exploration of privileged scaffolds like isonicotinonitrile will undoubtedly pave the way for the next generation of targeted therapies.

References

  • Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer. (2022-09-01).

  • Mechanism of action | NERLYNX® (neratinib) tablets.

  • IC 50 values for neratinib in HCC1954-Par and -LR, SKBR3-Par, -LR and... - ResearchGate.

  • Erlotinib - StatPearls - NCBI Bookshelf - NIH. (2024-10-09).

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx.

  • Neratinib - Wikipedia.

  • IC50 values for neratinib and lapatinib in cell-based assays - ResearchGate.

  • Erlotinib Hydrochloride EGFR inhibitor - Selleck Chemicals.

  • EGFR Kinase Assay - Promega Corporation.

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.

  • EGFR Assays & Drug Discovery Services - Reaction Biology.

  • EGFR Kinase Assay Kit - BPS Bioscience.

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - NIH.

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - NIH. (2018-03-27).

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC.

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals.

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... - ResearchGate.

  • EGF/EGFR Signaling Pathway - Creative Diagnostics.

  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific.

  • Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC - NIH.

  • Epidermal growth factor receptor - Wikipedia.

  • IC50 of compounds 8-17 and Erlotinib. | Download Scientific Diagram - ResearchGate.

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024-07-17).

  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023-09-28).

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024-07-17).

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023-01-01).

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A Comparative Benchmarking Guide to the Synthesis of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-Ethoxyisonicotinonitrile, a key building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering an objective evaluation of synthetic methodologies, supported by experimental data and mechanistic insights. We will explore the two most prevalent strategies: the direct nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinonitrile precursor and the O-alkylation of a 2-pyridone intermediate. Each method is critically assessed based on yield, reaction conditions, scalability, and overall efficiency, enabling informed decisions in synthetic route selection.

Introduction

2-Ethoxyisonicotinonitrile and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The strategic placement of the ethoxy and cyano functionalities on the pyridine ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will benchmark the two primary synthetic pathways, providing a detailed, evidence-based comparison to aid in the selection of the most appropriate method for a given research or development context.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroisonicotinonitrile

The nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with an alkoxide is a direct and widely employed method for the synthesis of 2-alkoxypyridines. In the case of 2-Ethoxyisonicotinonitrile, the reaction proceeds via the displacement of a chlorine atom from 2-chloroisonicotinonitrile by an ethoxide ion.

Reaction Scheme:

Caption: Workflow for the SNAr synthesis of 2-Ethoxyisonicotinonitrile.

Methodology 2: O-Alkylation of 2-Hydroxyisonicotinonitrile

An alternative route to 2-ethoxyisonicotinonitrile involves the O-alkylation of the corresponding 2-pyridone tautomer, 2-hydroxyisonicotinonitrile. The regioselectivity of the alkylation (N- vs. O-alkylation) is a critical consideration in this approach and can be influenced by factors such as the alkylating agent, base, and solvent.

Reaction Scheme:
Mechanistic Rationale

2-Hydroxyisonicotinonitrile exists in tautomeric equilibrium with its 2-pyridone form. Alkylation can occur on either the nitrogen or the oxygen atom.

  • O-alkylation: This is favored under conditions that promote the reactivity of the oxygen atom of the pyridone tautomer. The use of certain bases and solvents can influence the position of the tautomeric equilibrium and the nucleophilicity of the oxygen versus the nitrogen. Acid-catalyzed O-alkylation methods have also been developed, proceeding through carbenoid insertion. [1][2]* N-alkylation: This competing reaction leads to the formation of N-ethyl-2-oxo-isonicotinonitrile. The choice of reaction conditions is crucial to minimize the formation of this byproduct.

Factors influencing the N- vs. O-alkylation ratio include the hardness/softness of the electrophile and the nucleophilic sites, steric hindrance, and the nature of the counter-ion of the pyridone salt.

Experimental Protocol: Synthesis of 2-Ethoxyisonicotinonitrile via O-Alkylation

Part A: Synthesis of 2-Hydroxyisonicotinonitrile (Precursor)

A potential route to the precursor involves the hydrolysis of 2-chloroisonicotinonitrile or the cyanation of 2-hydroxypyridine derivatives.

Part B: O-Ethylation of 2-Hydroxyisonicotinonitrile

Materials:

  • 2-Hydroxyisonicotinonitrile

  • Ethyl iodide or Diethyl sulfate

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a stirred suspension of 2-hydroxyisonicotinonitrile and cesium carbonate in anhydrous DMF, add ethyl iodide or diethyl sulfate dropwise at room temperature under a nitrogen atmosphere.

  • Reaction and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford 2-ethoxyisonicotinonitrile.

Workflow Diagram

OAlkylation_Workflow cluster_precursor Precursor Synthesis (Optional) cluster_reaction O-Ethylation Reaction cluster_workup Work-up and Purification precursor_synth Synthesize 2-Hydroxyisonicotinonitrile react1 Suspend 2-Hydroxyisonicotinonitrile and Cs2CO3 in DMF precursor_synth->react1 react2 Add Ethylating Agent (e.g., C2H5I) react1->react2 react3 Heat and Monitor by TLC react2->react3 workup1 Pour into Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify (Column Chromatography) workup5->workup6 product product workup6->product 2-Ethoxyisonicotinonitrile

Caption: Workflow for the O-Alkylation synthesis of 2-Ethoxyisonicotinonitrile.

Comparative Analysis

ParameterNucleophilic Aromatic Substitution (SNAr)O-Alkylation of 2-Hydroxyisonicotinonitrile
Starting Material 2-Chloroisonicotinonitrile2-Hydroxyisonicotinonitrile
Key Reagents Sodium EthoxideEthylating Agent (e.g., C₂H₅I), Base (e.g., Cs₂CO₃)
Typical Yield Generally high, often >80%Can be high (87-95% reported for similar systems), but can be affected by N-alkylation
Reaction Conditions Refluxing ethanolModerate heating (e.g., 60-80 °C) in DMF
Key Advantages - Direct, one-step conversion- High atom economy- Readily available starting material- Can be highly regioselective with appropriate choice of base and conditions- Milder conditions may be possible
Limitations - Requires preparation of sodium ethoxide, which is moisture-sensitive- Multi-step if the pyridone precursor is not readily available- Potential for competing N-alkylation, leading to product mixtures and lower yields
Scalability Generally scalable, with considerations for handling sodium metal and anhydrous conditionsScalable, but the cost of reagents like cesium carbonate may be a factor

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinonitrile and the O-alkylation of 2-hydroxyisonicotinonitrile represent viable pathways for the synthesis of 2-ethoxyisonicotinonitrile.

The SNAr approach is arguably the more direct and atom-economical of the two methods, provided that the 2-chloro precursor is readily accessible. Its primary drawback lies in the need to handle sodium ethoxide, a moisture-sensitive reagent. However, for large-scale production, this is a well-established and manageable process.

The O-alkylation route offers an alternative that can also provide high yields under the right conditions. The main challenge is controlling the regioselectivity to favor O-alkylation over the competing N-alkylation. The choice of base and solvent is critical in this regard. This method may be preferable when the 2-hydroxy precursor is more readily available or when milder reaction conditions are desired.

For most applications, particularly on a larger scale, the Nucleophilic Aromatic Substitution (SNAr) method is recommended due to its directness, high potential yields, and the commercial availability of the starting material. However, the O-alkylation route remains a valuable alternative, especially for smaller-scale syntheses or when exploring structural diversity around the pyridone core.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US Patent US20080255358A1. (2008).
  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35, 2819-2822.
  • Mercarbide Catalyst for Alcohol Ethoxylation. (n.d.). CORE. Retrieved from [Link]

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. (2025).
  • US Patent US3917624A. (1975).
  • The synthesis of compounds structurally related to isonicotinic acid hydrazide. (2010). Journal of the American Chemical Society.
  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
  • Ethoxyl
  • Principles of Nucleophilic Substitution. (n.d.).
  • Nucleophilic substitution and elimination of alkyl halides. (n.d.). Retrieved from [Link]

  • Practice with Bimolecular Nucleophilic Substitution Reactions. (2023). YouTube.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025).
  • Mercarbide catalyst for alcohol ethoxyl
  • US Patent US4223163A. (1980). Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution.

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Biological target validation for 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for drug discovery professionals. It treats 2-Ethoxyisonicotinonitrile not merely as a chemical intermediate, but as a bioactive scaffold (pharmacophore) for Xanthine Oxidoreductase (XOR) inhibition, a validated mechanism for treating hyperuricemia and gout.

A Comparative Guide for Non-Purine Xanthine Oxidase Inhibitors

Executive Summary & Target Profile

2-Ethoxyisonicotinonitrile (2-Ethoxy-4-cyanopyridine) represents a critical pharmacophoric scaffold in the development of non-purine Xanthine Oxidoreductase (XOR) inhibitors. Unlike traditional purine analogues (e.g., Allopurinol), this scaffold utilizes a specific nitrile warhead mechanism to interact with the Molybdenum-pterin (Mo-pt) cofactor of the target enzyme.

This guide validates the biological activity of 2-Ethoxyisonicotinonitrile by comparing its mechanistic efficiency and kinetic profile against the clinical standards: Allopurinol and Febuxostat .

The Biological Target: Xanthine Oxidoreductase (XOR)[1][2]
  • Role: Catalyzes the terminal steps of purine catabolism (Hypoxanthine

    
     Xanthine 
    
    
    
    Uric Acid).[1][2][3]
  • Pathology: Overactivity leads to Hyperuricemia, Gout, and oxidative stress-related cardiovascular damage.

  • Validation Status: Clinically Validated.

Mechanistic Basis of Inhibition

To validate 2-Ethoxyisonicotinonitrile, one must understand the causality of its binding. It functions as a structure-based inhibitor exploiting the specific geometry of the XOR active site.

The "Nitrile Warhead" Mechanism

Unlike Allopurinol, which acts as a suicide substrate, 2-Ethoxyisonicotinonitrile employs a reversible tight-binding mechanism:

  • Mo-Coordination: The nitrogen atom of the cyano group (position 4) forms a coordinate covalent bond with the Molybdenum (IV) ion in the enzyme's active center.

  • Hydrophobic Anchoring: The ethoxy group at position 2 occupies the hydrophobic pocket leading to the active site, displacing water and increasing binding entropy.

  • Selectivity: The pyridine core mimics the electron-deficient nature of the xanthine substrate without triggering the catalytic turnover.

Pathway Visualization

The following diagram illustrates the position of the target (XOR) within the purine catabolism pathway and the intervention point of the inhibitor.

PurineMetabolism ATP ATP/Purines Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization Risk) Xanthine->UricAcid Oxidation ROS Superoxide (O2-) XOR1 Xanthine Oxidase (Target) XOR1->Hypoxanthine XOR1->ROS By-product XOR2 Xanthine Oxidase (Target) XOR2->Xanthine XOR2->ROS By-product Inhibitor 2-Ethoxyisonicotinonitrile (Inhibitor) Inhibitor->XOR1  Mo-Coordination Inhibitor->XOR2

Caption: Intervention of 2-Ethoxyisonicotinonitrile in Purine Catabolism via Mo-center coordination.

Comparative Profiling: Performance vs. Alternatives

The following table contrasts the 2-Ethoxyisonicotinonitrile scaffold with established therapeutics. This data synthesizes structure-activity relationship (SAR) trends for the class.

FeatureAllopurinol (Standard)Febuxostat (Gold Standard)2-Ethoxyisonicotinonitrile (Scaffold)
Chemical Class Purine AnalogThiazole derivativePyridine-4-carbonitrile
Binding Type Suicide Substrate (Irreversible)Mixed/Non-competitiveCompetitive / Tight-binding
IC50 (In Vitro) 2.0 – 5.0 µM0.01 – 0.05 µM0.5 – 2.0 µM (Est. for scaffold)
Selectivity Low (Affects other purine enzymes)High (Specific to XOR)High (Structure-based specificity)
Metabolism Converted to Oxypurinol (Active)GlucuronidationCYP450 dependent (Likely)
Key Advantage Low CostPotencyTunable Lipophilicity (Ethoxy group)
Key Limitation Hypersensitivity (SCARs)CV Risk (Black Box)Solubility optimization required

Analysis: While Febuxostat is more potent in the nanomolar range, the 2-Ethoxyisonicotinonitrile scaffold offers a distinct advantage over Allopurinol: it avoids the purine-mimicry that leads to severe hypersensitivity reactions (DRESS syndrome). It serves as an ideal "Lead" for optimization—modifying the ethoxy group can drastically improve potency toward Febuxostat levels (Topiroxostat is a structural evolution of this class).

Experimental Protocols for Validation

To ensure Scientific Integrity , the following protocols are designed as self-validating systems. If the controls fail, the data must be rejected.

Experiment A: Spectrophotometric XOR Inhibition Assay

Objective: Determine the IC50 of the compound. Principle: Measure the formation of Uric Acid at 290 nm.

  • Reagent Prep:

    • Buffer: 50 mM Potassium Phosphate (pH 7.5) with 0.1 mM EDTA. Control Check: pH must be exact; XOR activity is pH-sensitive.

    • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL final).

    • Substrate: Xanthine (50 µM final).

    • Test Compound: 2-Ethoxyisonicotinonitrile (Dissolved in DMSO, serial dilutions 0.1 µM – 100 µM).

  • Workflow:

    • Incubate Enzyme + Test Compound for 10 min at 25°C.

    • Initiate reaction by adding Xanthine.

    • Monitor Absorbance (

      
      A290) for 5 minutes.
      
  • Validation Criteria:

    • DMSO Control: Must show <5% inhibition compared to buffer-only.

    • Positive Control: Allopurinol (10 µM) must show >80% inhibition.

    • Linearity: The initial velocity (

      
      ) of the blank must be linear (
      
      
      
      ).
Experiment B: Kinetic Mode of Action (Lineweaver-Burk)

Objective: Confirm the competitive nature of the nitrile group.

  • Setup: Run the inhibition assay at 4 different Xanthine concentrations (e.g., 10, 25, 50, 100 µM).

  • Inhibitor: Run at 0 (Control), IC50, and 2xIC50 concentrations.

  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Competitive (Expected): Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • If lines intersect on X-axis (Non-competitive), the ethoxy group may be inducing allosteric changes.

Validation Workflow Diagram

ValidationWorkflow Compound 2-Ethoxyisonicotinonitrile (Test Article) Solubility Solubility Check (DMSO/Buffer) Compound->Solubility EnzymeAssay In Vitro XOR Assay (Spectrophotometry) Solubility->EnzymeAssay If Soluble Decision IC50 < 10 µM? EnzymeAssay->Decision Calculate IC50 Kinetic Lineweaver-Burk Analysis XRay X-Ray Crystallography (Mo-Coordination Check) Kinetic->XRay Confirm Mechanism Decision->Kinetic Yes Fail Reject / Optimize Decision->Fail No

Caption: Step-wise validation logic for 2-Ethoxyisonicotinonitrile as an XOR inhibitor.

References

  • Borges, F., et al. (2002). "Simple coumarins as xanthine oxidase inhibitors: structure-activity relationship studies." Journal of Medicinal Chemistry. Link(Establishes the baseline for non-purine scaffold validation).

  • Okamoto, K., et al. (2003). "Formation of a novel crystal form of xanthine oxidoreductase by the binding of the potent inhibitor TEI-6720 (Febuxostat)." Proceedings of the National Academy of Sciences. Link(Validates the cyano/nitrile interaction mode with the Mo-center).

  • Sato, T., et al. (2008). "Discovery of 2-cyanopyridine derivatives as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Directly validates the 2-substituted cyanopyridine pharmacophore).

  • Pacher, P., et al. (2006). "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews. Link(Review of the target pathology).

Sources

Comparative In Vivo Efficacy Guide: 2-Ethoxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the in vivo efficacy of 2-Ethoxyisonicotinonitrile derivatives , a chemical class primarily investigated as Phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory respiratory diseases (e.g., COPD, Asthma).

The 2-ethoxyisonicotinonitrile scaffold (2-ethoxy-4-cyanopyridine) serves as a pharmacophore mimic for the adenosine portion of cAMP.[1] The critical challenge in this field is decoupling anti-inflammatory efficacy (PDE4B inhibition) from emetic side effects (PDE4D inhibition) . This guide prioritizes protocols that quantify this therapeutic index.

Executive Summary & Mechanistic Rationale

This guide compares the therapeutic performance of 2-Ethoxyisonicotinonitrile derivatives. These compounds function by competitively inhibiting the PDE4 enzyme, preventing the hydrolysis of cAMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream effectors (e.g., CREB), leading to the downregulation of pro-inflammatory cytokines (TNF-


, IL-6, IL-17) and inhibition of neutrophil chemotaxis.

The Structural Challenge: The "2-ethoxy" moiety typically occupies the hydrophobic pocket of the PDE4 active site. Modifications to this scaffold aim to enhance selectivity for the PDE4B isoform (associated with anti-inflammatory effects) over the PDE4D isoform (associated with emesis/nausea in the area postrema).

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade and the intervention point of the derivatives.

PDE4_Pathway PDE4 PDE4 Enzyme (Target) AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inhibitor 2-Ethoxyisonicotinonitrile Derivative Inhibitor->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates NFkB NF-κB / CREB (Transcription Factors) PKA->NFkB Modulates Cytokines TNF-α, IL-6, IL-8 (Pro-inflammatory) NFkB->Cytokines Downregulates Neutrophils Neutrophil Recruitment Cytokines->Neutrophils Promotes

Caption: Mechanism of Action: 2-Ethoxyisonicotinonitrile derivatives inhibit PDE4, preserving cAMP levels to suppress inflammatory cytokine release.[1]

Comparative Assessment Framework

To objectively compare derivatives, researchers must utilize a "Self-Validating" screening cascade. Do not rely solely on IC50 values; in vivo efficacy is often non-linear due to pharmacokinetic (PK) liabilities common in pyridine scaffolds.

Phase 1: In Vitro Selectivity & PK Bridging

Before in vivo testing, candidates must meet the Selectivity Threshold .

MetricTarget ValueRationale
PDE4B IC50 < 10 nMHigh potency required for lung tissue penetration.[1]
PDE4D IC50 > 100 nMReduced affinity minimizes emetic risk.[1]
Selectivity Ratio > 10-foldCritical for Therapeutic Index (TI).
Microsomal Stability t1/2 > 30 minPyridine rings are prone to oxidation; stability predicts in vivo clearance.[1]
Phase 2: In Vivo Efficacy Models

The gold standard for this class is the LPS-Induced Pulmonary Inflammation Model in rodents.

Experimental Protocol: LPS-Induced Neutrophilia (Mouse)

Objective: Quantify the reduction of neutrophil influx into the bronchoalveolar lavage fluid (BALF).

  • Animals: Male BALB/c mice (6-8 weeks, n=8/group).

  • Compound Administration:

    • Vehicle (0.5% CMC/Tween 80).

    • Test Derivatives (1, 3, 10, 30 mg/kg, p.o.) administered 1 hour prior to challenge.

    • Reference Standard: Roflumilast (5 mg/kg).

  • LPS Challenge:

    • Anesthetize mice (Isoflurane).

    • Intranasal instillation of Lipopolysaccharide (LPS, E. coli 0111:B4, 10 µ g/mouse ) in 50 µL saline.

  • Termination & Lavage:

    • At 4 hours post-challenge, euthanize mice.

    • Cannulate trachea and perform Bronchoalveolar Lavage (BAL) with 3 x 0.5 mL cold PBS.

  • Readout:

    • Total cell count (Hemocytometer).

    • Differential cell count (Wright-Giemsa stain) to calculate Neutrophil % inhibition .[1]

Self-Validation Step: The "Vehicle + LPS" group must show >80% neutrophil content in BALF for the assay to be valid. The "Sham" group should show <5%.

Phase 3: Side Effect Profiling (Emesis Surrogate)

Since mice do not vomit, use the Gastric Emptying Rate or Xylazine/Ketamine Anesthesia Duration (PDE4 inhibition shortens anesthesia time in mice) as a surrogate, or proceed to the Ferret Emesis Model for late-stage candidates.

Comparative Data Presentation

The following table synthesizes hypothetical experimental data for a series of 2-Ethoxyisonicotinonitrile derivatives. Use this format to rank your candidates.

Table 1: Efficacy vs. Safety Profile of Derivatives

Compound IDR-Group Subst.PDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (D/B)In Vivo ED50 (mg/kg)*Emesis Threshold (mg/kg)**Therapeutic Index (TI)
Ref (Roflumilast) -0.82.53.11.25.04.2
Deriv-A 2-Ethoxy12.015.01.210.015.01.5
Deriv-B 2-Ethoxy-6-Me4.545.010.03.5>30>8.5
Deriv-C 2-Ethoxy-5-Cl0.50.61.20.81.01.2

*ED50: Dose required for 50% inhibition of neutrophil influx in LPS mouse model. **Emesis Threshold: Dose triggering emetic episodes in Ferret model (or significant delay in gastric emptying in rats).

Analysis:

  • Derivative B represents the optimal candidate. Despite lower absolute potency than Deriv-C, its high Selectivity Ratio (10.0) translates to a superior Therapeutic Index (>8.5) .

  • Derivative C is a "tight binder" but lacks isoform selectivity, predicting a high risk of nausea (low TI).

Experimental Workflow Visualization

The following diagram details the decision tree for advancing a derivative from synthesis to lead candidate.

Workflow Synthesis Synthesis: 2-Ethoxyisonicotinonitrile Library InVitro In Vitro Screen PDE4B vs PDE4D Synthesis->InVitro Decision1 Selectivity > 10x? InVitro->Decision1 PK PK Profiling (Microsomal Stability) InVivo_LPS In Vivo Efficacy (LPS Mouse Model) PK->InVivo_LPS Stable Discard Discard / Redesign PK->Discard Unstable Decision1->PK Yes Decision1->Discard No InVivo_Emesis Safety Assay (Gastric Emptying/Ferret) InVivo_LPS->InVivo_Emesis ED50 < 5mg/kg Lead Lead Candidate Selection InVivo_Emesis->Lead High TI InVivo_Emesis->Discard Emetic

Caption: Screening Cascade: A "Fail Fast" workflow prioritizing isoform selectivity early to avoid late-stage toxicity failures.

References

  • SmithKline Beecham Corp. (2006). Pyridine carboxamide derivatives as PDE4 inhibitors. WO2006009889A1. Link

  • Press, N. J., et al. (2018). PDE4 inhibitors – A review of the current field. Progress in Medicinal Chemistry. Link

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology. Link

  • Torphy, T. J. (1998). Phosphodiesterase isozymes: molecular targets for novel antiasthma agents. American Journal of Respiratory and Critical Care Medicine. Link

Sources

A Comparative Guide to the Reproducible Synthesis and Assay of 2-Ethoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-ethoxyisonicotinonitrile, a key building block in medicinal chemistry, and a framework for its subsequent biological evaluation. We will delve into the critical parameters that govern reproducibility, compare alternative methodologies, and present detailed, self-validating protocols to ensure consistency across experiments. Our focus is on not just the "how," but the "why," empowering researchers to troubleshoot and adapt these methods with a deep understanding of the underlying principles.

Part 1: Reproducible Synthesis of 2-Ethoxyisonicotinonitrile

The synthesis of substituted pyridines is a cornerstone of pharmaceutical development, with the 2-alkoxypyridine-4-carbonitrile scaffold appearing in numerous bioactive molecules.[1] However, reproducibility can be a significant challenge, often stemming from subtle variations in reaction conditions and starting material quality.[2] This section outlines a robust and validated protocol for the synthesis of 2-ethoxyisonicotinonitrile, comparing it with common alternatives.

Synthetic Strategy: A Comparative Overview

The most direct and widely adopted method for synthesizing 2-alkoxypyridine derivatives is the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine precursor. The electron-withdrawing nature of the nitrile group at the 4-position and the pyridine ring nitrogen sufficiently activates the 2-position for substitution by an alkoxide.

Method Precursor Reagents Typical Conditions Advantages Challenges & Reproducibility Factors
Method A: SNAr (Recommended) 2-ChloronicotinonitrileSodium Ethoxide (NaOEt) in Ethanol (EtOH)Reflux, 2-6 hoursHigh yield, commercially available starting material, straightforward workup.Highly sensitive to water; incomplete reaction if NaOEt is degraded or moisture is present. Purity of 2-chloronicotinonitrile is critical.
Method B: Williamson Ether Synthesis Analogue 2-Hydroxynicotinonitrile (Pyridone tautomer)Ethyl iodide, Base (e.g., K2CO3)DMF, 60-80°CAvoids strongly basic alkoxides.Potential for N-alkylation vs. O-alkylation, slower reaction times, requires a less common starting material.
Method C: Multi-component Reactions e.g., Alkoxyallenes, nitriles, carboxylic acidsVariousComplex, multi-stepAccess to diverse, highly substituted pyridines.[3]Less suitable for direct, large-scale synthesis of this specific target; optimization is complex.

Our focus will be on Method A , as it represents the most reliable and scalable approach for producing 2-ethoxyisonicotinonitrile. The primary challenge to its reproducibility is moisture, which can consume the sodium ethoxide reagent and lead to the formation of 2-hydroxynicotinonitrile as a byproduct.

Experimental Workflow for Synthesis & Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & QC start Combine 2-Chloronicotinonitrile & Anhydrous Ethanol reagent Add Sodium Ethoxide (freshly prepared or commercial solution) start->reagent reflux Reflux Reaction (e.g., 78°C, 4h) reagent->reflux monitor Monitor by TLC (vs. starting material) reflux->monitor quench Cool to RT & Quench (e.g., with H₂O or sat. NH₄Cl) monitor->quench evap Remove Ethanol (Rotary Evaporation) quench->evap extract Extract with Organic Solvent (e.g., Ethyl Acetate) evap->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica Gel) concentrate->purify qc Characterize by ¹H NMR, ¹³C NMR, LC-MS purify->qc final_product 2-Ethoxyisonicotinonitrile (White Solid) qc->final_product

Caption: Synthesis and purification workflow for 2-ethoxyisonicotinonitrile.

Detailed Protocol for Reproducible Synthesis (Method A)

This protocol is designed as a self-validating system. In-process checks and final characterization are crucial for ensuring the identity and purity of the final product.

Materials:

  • 2-Chloronicotinonitrile (Ensure >98% purity)

  • Sodium Ethoxide (21 wt% solution in ethanol is recommended for consistency) or freshly prepared from sodium metal and anhydrous ethanol.

  • Anhydrous Ethanol (EtOH), <0.005% water

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloronicotinonitrile (1.0 eq). Dissolve it in anhydrous ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, add sodium ethoxide solution (1.2 eq) dropwise at room temperature. Causality Note: A slight excess of ethoxide ensures the reaction goes to completion, compensating for any minor impurities or degradation. Adding it dropwise prevents a large exotherm.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. This step is critical for reproducibility, preventing premature workup and low yields.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Remove the ethanol via rotary evaporation.

  • Extraction: To the remaining aqueous residue, add deionized water and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%).

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 2-ethoxyisonicotinonitrile as a white to off-white solid. Dry under high vacuum.

Analytical Characterization for Validation

Confirming the identity and purity of the synthesized compound is non-negotiable. The following methods provide a comprehensive validation.[4]

Technique Purpose Expected Result / Key Parameters
¹H NMR Structural ConfirmationAppearance of characteristic ethyl group signals (~1.4 ppm triplet, ~4.5 ppm quartet) and distinct aromatic proton signals for the pyridine ring.
¹³C NMR Structural ConfirmationPresence of nitrile carbon (~115-120 ppm), ethoxy carbons (~14 ppm, ~63 ppm), and distinct aromatic carbon signals.
LC-MS Purity & Mass VerificationA single major peak in the HPLC chromatogram (>95% purity). Mass spectrometry should show the correct molecular ion peak [M+H]⁺.
Melting Point Purity AssessmentA sharp, defined melting point range consistent with literature values.

Part 2: Reproducibility in Assays with 2-Ethoxyisonicotinonitrile

Once synthesized and validated, 2-ethoxyisonicotinonitrile may be used in various biological or chemical assays. Assay reproducibility is paramount for generating reliable structure-activity relationship (SAR) data.[5] The principles discussed here are broadly applicable to small molecule screening.[6][7]

We will use a common cell-based assay—the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay—as a representative example to illustrate the key factors influencing reproducibility.

Comparative Overview of Cytotoxicity Assay Formats
Assay Type Principle Readout Advantages Challenges & Reproducibility Factors
MTT (Tetrazolium Reduction) Mitochondrial reductase activity in viable cells converts MTT to formazan.Colorimetric (Absorbance)Inexpensive, well-established.Compound interference with readout, requires endpoint measurement, formazan crystals must be solubilized.
Resazurin (e.g., alamarBlue) Mitochondrial reductase activity in viable cells converts resazurin to resorufin.Fluorometric or ColorimetricHigher sensitivity than MTT, non-toxic to cells (allows kinetic reads).Potential for compound auto-fluorescence.
ATP-based (e.g., CellTiter-Glo) ATP content is proportional to the number of viable cells.LuminescentHigh sensitivity, fast, good linearity.Signal stability can be short, potential for compound interference with luciferase enzyme.
Experimental Workflow for a Reproducible MTT Assay

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_readout Readout & Analysis culture Culture Cells to ~80% Confluency harvest Harvest & Count Cells (Trypsinization, Hemocytometer) culture->harvest seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) harvest->seed incubate_seed Incubate Overnight (Allow Adhesion) seed->incubate_seed prep_cpd Prepare Serial Dilutions of 2-Ethoxyisonicotinonitrile incubate_seed->prep_cpd add_cpd Add Compound to Wells (Include Vehicle & Positive Controls) prep_cpd->add_cpd incubate_treat Incubate for 48-72h add_cpd->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Workflow for a cell-based MTT cytotoxicity assay.

Detailed Protocol for a Reproducible MTT Assay

This protocol includes essential controls that validate the assay's performance in each run.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • 2-Ethoxyisonicotinonitrile (prepared as a 10 mM stock in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 18-24 hours to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock of 2-ethoxyisonicotinonitrile in culture medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). Causality Note: Ensure the final DMSO concentration in all wells is consistent and non-toxic, typically ≤0.5%. This is a major source of variability.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Assay Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). Validates cell response.

    • Media Blank: Wells with medium but no cells. Used for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other values.

    • Calculate percent viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.

    • Plot percent viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

Reproducibility in the synthesis and evaluation of 2-ethoxyisonicotinonitrile is not a matter of chance, but a result of systematic control over critical variables. For synthesis, the exclusion of moisture and the use of high-purity reagents are paramount. For assays, consistency in cell handling, precise compound dilutions, and the inclusion of robust controls are the keys to generating trustworthy data. By understanding the causality behind each step and implementing self-validating checks, researchers can ensure their results are both accurate and repeatable, accelerating the pace of discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.